Product packaging for 6-Chloropyrido[2,3-d]pyrimidine(Cat. No.:)

6-Chloropyrido[2,3-d]pyrimidine

Cat. No.: B8409636
M. Wt: 165.58 g/mol
InChI Key: TYSKNLNTRAKVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyrido[2,3-d]pyrimidine is a versatile and high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged pyrido[2,3-d]pyrimidine scaffold, a bicyclic nitrogen-containing heterocycle that is isosteric with purine bases, allowing it to interact effectively with a wide range of biological targets . The chloro substituent at the 6-position makes this molecule a critical precursor for nucleophilic aromatic substitution, enabling researchers to efficiently generate a diverse library of derivatives for structure-activity relationship (SAR) studies . The pyrido[2,3-d]pyrimidine core is extensively documented in scientific literature as a promising scaffold for developing novel anticancer agents . Derivatives have been designed as potent inhibitors of various kinase targets, including PIM-1 kinase , EGFR (including resistant mutants) , mTOR , and cyclin-dependent kinases (CDKs) . For instance, one study identified a pyrido[2,3-d]pyrimidine derivative that exhibited remarkable cytotoxicity against MCF-7 and HepG2 cancer cell lines and acted as a potent apoptotic inducer by inhibiting PIM-1 kinase . Another research effort synthesized amino-functionalized derivatives that showed potent cytotoxicity and dual inhibition of EGFR wild-type and the T790M mutant, a common resistance mechanism in cancer therapy . Beyond oncology, this scaffold shows potential for developing agents with antibacterial , anti-viral , and central nervous system (CNS) activities . This product is intended for research purposes as a building block in the synthesis of more complex, biologically active molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with care, using appropriate personal protective equipment in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3 B8409636 6-Chloropyrido[2,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

6-chloropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-6-1-5-2-9-4-11-7(5)10-3-6/h1-4H

InChI Key

TYSKNLNTRAKVFM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=NC=C1Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-Chloropyrido[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, synthesis, reactivity, and biological significance, with a focus on its role as a kinase inhibitor.

Physicochemical Properties

Property4-Chloropyrido[2,3-d]pyrimidine[1]Pyrido[2,3-d]pyrimidine[2]2,4-Diamino-6-chloropyrimidine[3]
CAS Number 28732-79-8254-61-5156-83-2
Molecular Formula C₇H₄ClN₃C₇H₅N₃C₄H₅ClN₄
Molecular Weight 165.58 g/mol 131.13 g/mol 144.56 g/mol
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableNot available

Synthesis and Purification

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the reviewed literature. However, a common and logical synthetic route would involve the chlorination of the corresponding 6-hydroxypyrido[2,3-d]pyrimidine (pyrido[2,3-d]pyrimidin-6(7H)-one). Below is a representative experimental protocol based on general chlorination procedures for similar heterocyclic systems.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of pyrido[2,3-d]pyrimidin-6(7H)-one.

  • Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a basic pH is achieved. The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by the following methods:

  • Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) to obtain a purified solid.

  • Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The workflow for the synthesis and purification is illustrated in the diagram below.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: Pyrido[2,3-d]pyrimidin-6(7H)-one reagents Add POCl3 start->reagents reflux Reflux (110-120°C, 2-6h) reagents->reflux quench Quench with Ice reflux->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry crude Crude this compound dry->crude recrystallize Recrystallization crude->recrystallize Method 1 chromatography Column Chromatography crude->chromatography Method 2 pure Pure this compound recrystallize->pure chromatography->pure

Caption: A general workflow for the synthesis and purification of this compound.

Reactivity and Stability

This compound is expected to be a stable crystalline solid under standard conditions. The key feature of its reactivity is the chloro-substituent at the 6-position, which is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of a diverse range of derivatives. Common nucleophiles that can displace the chloride include amines, alcohols, and thiols.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings. The chemical shifts and coupling constants of these protons would be characteristic of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would show signals for all the carbon atoms in the molecule, with the carbon atom attached to the chlorine atom appearing at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be a key diagnostic feature.[1][2][4][5]

Biological Activity and Signaling Pathway

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents.[6][7][8] A significant body of research has demonstrated that pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[6][9][10][11][12][13][14][15][16]

The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the receptor. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[9][11][12][17] These pathways ultimately regulate gene expression and promote cell growth, proliferation, and survival.

Pyrido[2,3-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling, thereby inhibiting cancer cell growth.

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Pyrido[2,3-d]pyrimidines cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (and derivatives) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

References

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines and pteridines. This unique scaffold serves as a versatile template for the design of potent and selective inhibitors of various biological targets, particularly kinases, making it a cornerstone in the development of novel therapeutics for oncology and beyond. This technical guide provides an in-depth overview of a key intermediate, 6-Chloropyrido[2,3-d]pyrimidine, and the broader class of chloropyrido[2,3-d]pyrimidines, focusing on their synthesis, biological activity, and therapeutic potential.

Physicochemical Properties and Identification

A clear identification of the specific chemical entity is paramount for any research and development endeavor. The table below summarizes key identifiers and properties for the closely related and well-documented 4-Chloropyrido[2,3-d]pyrimidine.

PropertyValue
IUPAC Name 4-chloropyrido[2,3-d]pyrimidine
CAS Number 28732-79-8
Molecular Formula C₇H₄ClN₃
Molecular Weight 165.58 g/mol
Canonical SMILES C1=CC2=C(N=C1)N=CN=C2Cl
InChI Key HJBCFHXEOPQFGF-UHFFFAOYSA-N

Biological Activity and Therapeutic Potential

Pyrido[2,3-d]pyrimidine derivatives have emerged as a significant class of kinase inhibitors, demonstrating potent activity against a range of targets implicated in cancer cell proliferation, survival, and angiogenesis. The presence of a chlorine atom at key positions on the scaffold provides a reactive handle for further chemical modifications, enabling the fine-tuning of potency and selectivity.

Derivatives of the chloropyrido[2,3-d]pyrimidine core have shown inhibitory activity against several important kinase families, including:

  • Tyrosine Kinases (TKs): Including c-Src, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

  • Cyclin-Dependent Kinases (CDKs): Notably CDK4 and CDK6, which are crucial regulators of the cell cycle.[2]

  • Phosphoinositide 3-Kinases (PI3Ks): Key components of signaling pathways that regulate cell growth and survival.[2]

  • PIM Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.[3]

  • VEGFR-2 and HER-2: Important targets in anti-angiogenic and anti-cancer therapies.[4]

The table below presents a selection of quantitative data on the biological activity of various pyrido[2,3-d]pyrimidine derivatives, highlighting their potential as therapeutic agents.

Compound Class/DerivativeTarget Kinase(s)IC₅₀ ValuesCell Line(s)Reference(s)
Substituted Pyrido[2,3-d]pyrimidinesc-Src< 10 nMHuman Colon Tumor[1]
Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine analogs (Compounds 70 & 71)CDK4/D30.8 nM and 2.7 nMColo-205, U87MG[2]
Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine analogs (Compounds 70 & 71)CDK6/D32.0 nM and 4.8 nMColo-205, U87MG[2]
Pyrido[2,3-d]pyrimidine derivative (Compound 4)PIM-111.4 nMMCF-7, HepG2[3][5]
Pyrido[2,3-d]pyrimidine derivative (Compound 10)PIM-117.2 nMMCF-7, HepG2[3][5]
4-Cl substituted tetrahydropyrido[2,3-d]pyrimidine (Compound 7b)-6.22 µM (cytotoxicity)MCF-7[4]
Non-fused cyanopyridone (Compound 5a)VEGFR-20.217 µM-[4]
Non-fused cyanopyridone (Compound 5e)VEGFR-20.124 µM-[4]
Non-fused cyanopyridone (Compound 5a)HER-20.168 µM-[4]
Non-fused cyanopyridone (Compound 5e)HER-20.077 µM-[4]

Experimental Protocols

The synthesis of the pyrido[2,3-d]pyrimidine scaffold can be achieved through various synthetic routes. A common strategy involves the construction of the pyrimidine ring onto a pre-existing pyridine core or vice versa. The following protocols are generalized from methodologies reported in the literature for the synthesis of chloropyrido[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of 4-Chloropyrido[2,3-d]pyrimidine from a Pyrido[2,3-d]pyrimidin-4(3H)-one Precursor

This protocol describes a common method for introducing a chlorine atom at the 4-position of the pyrido[2,3-d]pyrimidine ring system.

Materials:

  • Pyrido[2,3-d]pyrimidin-4(3H)-one derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting pyrido[2,3-d]pyrimidin-4(3H)-one derivative in an excess of phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Chlorination: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or chloroform (CHCl₃) (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 4-Chloropyrido[2,3-d]pyrimidine derivative.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the in vitro anticancer activity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized pyrido[2,3-d]pyrimidine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to strict color and contrast specifications for clarity.

G General Synthetic Workflow for Chloropyrido[2,3-d]pyrimidines cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Start Precursor Pyrido[2,3-d]pyrimidin-4(3H)-one Start->Precursor Chlorination Chlorination (e.g., POCl3) Precursor->Chlorination Workup Aqueous Work-up & Extraction Chlorination->Workup Purification Column Chromatography Workup->Purification Characterization Structure Verification (NMR, MS) Purification->Characterization Final_Product Chloropyrido[2,3-d]pyrimidine Characterization->Final_Product Kinase_Assay In vitro Kinase Assays (IC50 Determination) Final_Product->Kinase_Assay Cell_Assay Cell-based Assays (e.g., MTT for Cytotoxicity) Final_Product->Cell_Assay Data_Analysis Data Analysis and SAR Studies Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis, purification, and biological evaluation of chloropyrido[2,3-d]pyrimidine derivatives.

G Inhibition of Receptor Tyrosine Kinase Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Grb2, Sos) Dimerization->Signaling_Proteins RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Signaling_Proteins->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Signaling_Proteins->PI3K_AKT_mTOR Cellular_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT_mTOR->Cellular_Response Inhibitor Chloropyrido[2,3-d]pyrimidine Derivative Inhibitor->RTK

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a chloropyrido[2,3-d]pyrimidine derivative.

References

Spectroscopic Profile of 6-Chloropyrido[2,3-d]pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Chloropyrido[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents predicted spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic analysis. The information herein serves as a valuable resource for the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures, such as 4-chloropyrido[2,3-d]pyrimidine and other substituted pyridopyrimidines.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.2 - 9.4s-H-2
~9.0 - 9.2d~8.0 - 9.0H-4
~8.8 - 9.0d~4.0 - 5.0H-7
~7.7 - 7.9dd~8.0 - 9.0, ~4.0 - 5.0H-5

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 162C-4
~158 - 160C-7a
~155 - 157C-2
~153 - 155C-6
~135 - 137C-5
~120 - 122C-4a
~118 - 120C-7

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~1610 - 1580StrongC=N and C=C stretching (ring vibrations)
~1570 - 1540StrongC=C stretching (ring vibrations)
~1480 - 1450MediumC-H in-plane bending
~1150 - 1100MediumC-Cl stretching
~850 - 800StrongC-H out-of-plane bending

Sample preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
165/167100 / ~33[M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
130Moderate[M-Cl]⁺
103Moderate[M-Cl-HCN]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to generate molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocols and workflow serve as a standard methodology for such an investigation.

The Emerging Therapeutic Potential of 6-Chloropyrido[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3][4][5] This technical guide focuses specifically on 6-chloropyrido[2,3-d]pyrimidine derivatives, a class of compounds demonstrating remarkable promise, particularly in the realm of oncology. These derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer cell proliferation, survival, and angiogenesis.[2][3][6][7] This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways they modulate.

Quantitative Biological Activity Data

The anticancer efficacy of this compound derivatives has been quantified against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. A lower IC50 value indicates a more potent compound. The following tables summarize the reported IC50 values for various derivatives, categorized by their target or the cancer cell line they were tested against.

Compound ID/DescriptionTarget KinaseIC50 (µM)Reference
Compound 6b CDK4/6-[6]
Compound 8d CDK4/6-[6]
Compound 4 PIM-10.0114[8]
Compound 10 PIM-10.0172[8]
Compound B1 EGFRL858R/T790M0.013[9]
Not SpecifiedVEGFR-2-[10]
Not SpecifiedHER-2-[10]
Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 6b PC-3 (Prostate)-[6]
Compound 6e MCF-7 (Breast)-[6]
Compound 8d MCF-7 (Breast)-[6]
Compound 4 MCF-7 (Breast)0.57[8]
Compound 11 MCF-7 (Breast)1.31[8]
Compound 4 HepG2 (Liver)1.13[8]
Compound 11 HepG2 (Liver)0.99[8]
Compound 7a HCT-116 (Colon)-[5]
Compound 7d HCT-116 (Colon)-[5]
Compound 9a HCT-116 (Colon)-[5]
Compound 9d HCT-116 (Colon)-[5]
Compound B2 H1975 (Lung)15.629[9]
Compound B8 H1975 (Lung)0.297[9]
Compound B2 A549 (Lung)>50[9]
Compound B8 A549 (Lung)0.440[9]

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects primarily by inhibiting key protein kinases involved in cancer cell signaling. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][5][7][11][12] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the activation of the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for endothelial cell survival.[2][5][11][12] By inhibiting VEGFR-2, this compound derivatives can effectively block these pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

HER-2 and EGFR Signaling Pathways

Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) are members of the ErbB family of receptor tyrosine kinases.[3][4][6][8][9][10][13][14][15][16] Overexpression or mutation of these receptors is a hallmark of several cancers, leading to uncontrolled cell growth and proliferation. Ligand binding induces receptor dimerization and activation of downstream pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[4][14][15][16] this compound derivatives have been developed as potent inhibitors of these receptors, including mutant forms like EGFRL858R/T790M, which are resistant to first-generation inhibitors.[9]

EGFR_HER2_Signaling_Pathway Ligand EGF/Ligand Receptor EGFR/HER-2 Ligand->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor This compound Derivative Inhibitor->Receptor

Caption: Inhibition of EGFR/HER-2 signaling pathways.

CDK4/6-Cyclin D1 Signaling Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) in complex with Cyclin D1 are key regulators of the cell cycle, specifically the G1 to S phase transition.[17][18][19][20][21] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division. CDK4/6 phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which then promotes the expression of genes required for DNA synthesis.[19][21] Certain this compound derivatives act as potent CDK4/6 inhibitors, inducing cell cycle arrest at the G1 phase.[6][7]

CDK46_Signaling_Pathway CyclinD1 Cyclin D1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb phosphorylates Rb_P p-Rb E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound Derivative Inhibitor->CDK46 PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 transcription Bad Bad PIM1->Bad phosphorylates Survival Cell Survival PIM1->Survival Apoptosis Apoptosis Bad->Apoptosis Inhibitor This compound Derivative Inhibitor->PIM1 Bad_P p-Bad (inactive) Bad_P->Apoptosis Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Kinase_Inhibition In Vitro Kinase Inhibition Assay Cytotoxicity->Kinase_Inhibition Mechanism Mechanism of Action Studies Kinase_Inhibition->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle

References

The Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, rendering it a versatile platform for the development of potent inhibitors of various protein kinases. While the parent compound, 6-Chloropyrido[2,3-d]pyrimidine, primarily serves as a crucial synthetic intermediate, its derivatives have demonstrated a broad spectrum of pharmacological activities, particularly as anticancer agents. This technical guide provides an in-depth analysis of the mechanism of action of pyrido[2,3-d]pyrimidine derivatives, focusing on their role as ATP-competitive kinase inhibitors. We will detail their interactions with key oncogenic signaling pathways, present quantitative data on their inhibitory activities, and provide comprehensive experimental protocols for their biological evaluation.

Introduction: The Rise of Pyrido[2,3-d]pyrimidines in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is an emerging and important pharmacophore in modern drug discovery. Its bicyclic structure, composed of fused pyridine and pyrimidine rings, makes it an analog of purines and pteridines, allowing it to effectively interact with the ATP-binding sites of numerous protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy. Derivatives of the pyrido[2,3-d]pyrimidine core have been extensively explored as inhibitors of a wide array of kinases, including those involved in cell cycle progression, angiogenesis, and signal transduction.[2][3] This guide will focus on the molecular mechanisms through which these compounds exert their biological effects.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The predominant mechanism of action for biologically active pyrido[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the kinase domain of target proteins.[4] By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity for specific kinase targets.

Key Kinase Targets and Associated Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit a range of kinases implicated in cancer progression. Below are some of the most significant targets and their associated signaling pathways.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by pyrido[2,3-d]pyrimidine derivatives blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival.[5]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): These receptor tyrosine kinases are members of the ErbB family and are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation. Pyrido[2,3-d]pyrimidine-based inhibitors can block the ATP-binding site of these receptors, thereby inhibiting downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[5][6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, such as Palbociclib, target CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing G1 cell cycle arrest.[3]

  • Eukaryotic Elongation Factor-2 Kinase (eEF-2K): An atypical protein kinase that regulates protein synthesis. Inhibition of eEF-2K has emerged as a potential therapeutic strategy in cancer.[7]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.[8]

Quantitative Data: Inhibitory Potency of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrido[2,3-d]pyrimidine derivatives against various kinase targets. This data highlights the potency and, in some cases, the selectivity of these compounds.

Compound Series/ReferenceTarget Kinase(s)IC50 ValuesCell Line(s) Tested
Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogsCDK4/D30.8 nMColo-205, U87MG
CDK6/D32.0 nM
Cyanopyridone and Pyrido[2,3-d]pyrimidine DerivativesVEGFR-2, HER-2IC50 values in the low micromolar rangeMCF-7, HepG2
Pyrido[2,3-d]pyrimidine-2,4-dione derivativeseEF-2K420 nMMDA-MB-231
Thieno[2,3-d]pyrimidine derivativesEGFRL858R/T790M13 nMH1975
Pyrido[2,3-d]pyrimidine derivativesPIM-111.4 nMMCF-7, HepG2
PD180970p210Bcr-Abl5 nM (in vitro), 170 nM (in vivo)K562

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Transcription Factor Activation Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido_pyrimidine->VEGFR2 Inhibits ATP Binding

Diagram 1: Inhibition of the VEGFR-2 signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

G cluster_1 CDK4/6-Rb Signaling Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor CyclinD Cyclin D Receptor->CyclinD Signal Transduction (e.g., Ras/MAPK) CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Rb CDK46->Rb Phosphorylates CDK46->Rb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Drives Transcription Pyrido_pyrimidine_CDK Pyrido[2,3-d]pyrimidine Derivative (e.g., Palbociclib) Pyrido_pyrimidine_CDK->CDK46 Inhibits ATP Binding

Diagram 2: Mechanism of G1 cell cycle arrest by a CDK4/6-inhibiting pyrido[2,3-d]pyrimidine.

G cluster_2 Experimental Workflow for Kinase Inhibitor Evaluation Start Synthesize Pyrido[2,3-d]pyrimidine Derivative KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Start->KinaseAssay IC50 Determine IC50 Value KinaseAssay->IC50 CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50->CellBasedAssay Potent compounds EC50 Determine EC50 Value CellBasedAssay->EC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) EC50->ApoptosisAssay Active compounds MigrationAssay Cell Migration Assay (Wound Healing/Scratch Assay) EC50->MigrationAssay ApoptosisResult Quantify Apoptotic Cells ApoptosisAssay->ApoptosisResult MigrationResult Measure Wound Closure MigrationAssay->MigrationResult InVivo In Vivo Animal Model Studies MigrationResult->InVivo Lead candidates

Diagram 3: A generalized experimental workflow for the evaluation of pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pyrido[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant target kinase (e.g., VEGFR-2, PIM-1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Pyrido[2,3-d]pyrimidine test compounds

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrido[2,3-d]pyrimidine inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of the assay plate, add the test compound. b. Add the kinase and substrate mixture to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, H1975)

  • Complete cell culture medium

  • Pyrido[2,3-d]pyrimidine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the EC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Pyrido[2,3-d]pyrimidine test compounds

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat them with the test compound at its EC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on collective cell migration.

Materials:

  • Adherent cancer cell line

  • Culture plates (e.g., 6-well or 12-well)

  • Sterile pipette tip (e.g., p200)

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a culture plate and grow them to full confluency.

  • Create the "Wound": Use a sterile pipette tip to make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Wash the cells with PBS to remove detached cells. Replace the medium with fresh medium containing the test compound or a vehicle control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of wound closure can be quantified using image analysis software (e.g., ImageJ). A delay in wound closure in the treated wells indicates an inhibitory effect on cell migration.

Conclusion and Future Directions

The this compound scaffold is a cornerstone for the development of a diverse and potent class of kinase inhibitors. The mechanism of action for its derivatives is predominantly through ATP-competitive inhibition of key kinases involved in oncogenic signaling. This guide has provided a comprehensive overview of their biological targets, quantitative inhibitory data, and the experimental protocols required for their evaluation. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity to minimize off-target effects and overcome drug resistance. The continued exploration of the chemical space around the pyrido[2,3-d]pyrimidine nucleus holds significant promise for the discovery of novel and effective targeted therapies.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of the pyrido[2,3-d]pyrimidine core, a significant heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the foundational synthetic chemistry, key milestones, and the evolution of this scaffold's therapeutic applications, with a particular focus on its role in oncology.

Introduction: A Scaffold of Therapeutic Importance

The pyrido[2,3-d]pyrimidine ring system, a fusion of pyridine and pyrimidine rings, represents a "privileged scaffold" in drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] These include antitumor, antibacterial, central nervous system depressant, anticonvulsant, antipyretic, and analgesic effects.[2] The versatility of this scaffold has made it a focal point of research for several decades, leading to the development of numerous derivatives with potent biological activities.

The Genesis of a Scaffold: Early Synthetic Approaches

The pioneering work on the synthesis of the pyrido[2,3-d]pyrimidine core was reported in the mid-20th century. One of the earliest and most fundamental methods was described by Roland K. Robins and George H. Hitchings in a 1958 publication in the Journal of the American Chemical Society. Their approach involved the condensation of 4-aminopyrimidines with 1,3-dicarbonyl compounds.

A key intermediate in early syntheses was 2,4-dichloropyrido[2,3-d]pyrimidine. A patent filed by Hitchings and Robins in 1953 details the preparation of 2,4-diaminopyrido[2,3-d]pyrimidine from this intermediate.[3] This early work laid the groundwork for the exploration of this heterocyclic system.

Foundational Synthetic Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine

The following protocol is based on the method described by Hitchings and Robins.[3]

Experimental Protocol:

  • Step 1: Ammonolysis of 2,4-Dichloropyrido[2,3-d]pyrimidine. To 20 mL of absolute ethanol saturated with dry ammonia at 0°C, 6.5 g of crude 2,4-dichloropyrido[2,3-d]pyrimidine is added.

  • Step 2: High-Pressure Reaction. The resulting solution is placed in a sealed reaction vessel (bomb) and heated at 150°C for 12 hours.

  • Step 3: Work-up and Purification. After cooling, 30 mL of water and 10 mL of 2 N sodium hydroxide are added to the alcoholic solution. The solution is gently warmed on a steam bath and then cooled for several hours in a refrigerator.

  • Step 4: Isolation of Product. The resulting precipitate is filtered, washed with a small amount of water, and recrystallized from 500 mL of a 50% ethanol-water mixture containing 0.5 mL of 2 N sodium hydroxide. The chilled solution yields colorless needles of 2,4-diaminopyrido[2,3-d]pyrimidine.[3]

Evolution of Synthetic Strategies

Since the initial discoveries, numerous synthetic methodologies have been developed to access a wide array of substituted pyrido[2,3-d]pyrimidines. These can be broadly categorized into two main approaches:

  • Building the Pyridine Ring onto a Pre-existing Pyrimidine: This is the most common strategy and involves the cyclization of an appropriately substituted 4-aminopyrimidine with a three-carbon synthon.

  • Constructing the Pyrimidine Ring onto a Pre-formed Pyridine: This approach is less common but offers alternative pathways to specific substitution patterns.

A significant advancement in the synthesis of this scaffold came in 1993 from Kisliuk and colleagues , who described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines.[2] Their methods involved condensation techniques and pyridine annelation reactions, which opened the door for the development of potent dihydrofolate reductase (DHFR) inhibitors.[2]

Key Synthetic Methodologies
Synthetic ApproachDescriptionKey Reagents/ConditionsReference
Condensation of 4-Aminopyrimidines with 1,3-Dicarbonyls The classical approach involving the reaction of an activated 4-aminopyrimidine with a 1,3-dicarbonyl compound to form the fused pyridine ring.1,3-Diketones, β-Ketoesters, Malonaldehydes
Reaction with α,β-Unsaturated Carbonyls 4-Aminouracil derivatives react with α,β-unsaturated ketones or aldehydes in a Michael addition followed by cyclization.Chalcones, Enones[4]
Multi-component Reactions One-pot reactions involving a 4-aminopyrimidine, an aldehyde, and an active methylene compound, often promoted by microwave irradiation or catalysts.Aromatic aldehydes, Malononitrile, 6-Aminouracil[4]
From Pyridine Precursors Construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine derivative.2-Aminonicotinic acid derivatives[5]

Therapeutic Applications and Key Derivatives

The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for its therapeutic potential, particularly in the field of oncology. Several derivatives have entered clinical trials, targeting key enzymes involved in cancer cell proliferation and survival.

Dihydrofolate Reductase (DHFR) Inhibition

Early investigations into the biological activity of pyrido[2,3-d]pyrimidines identified them as potent inhibitors of DHFR, an enzyme crucial for DNA synthesis.[6] This discovery led to the development of antifolate agents with potential applications in cancer and infectious diseases.

Kinase Inhibition

More recently, the focus has shifted towards the development of pyrido[2,3-d]pyrimidine-based kinase inhibitors. This scaffold has proven to be highly effective in targeting a range of kinases implicated in cancer.

  • Tyrosine Kinase Inhibitors: Derivatives such as PD180970 have shown potent inhibition of Bcr-Abl tyrosine kinase, which is associated with chronic myelogenous leukemia.[2]

  • Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition: Voxtalisib (XL-765) is a dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR), two key components of a signaling pathway frequently dysregulated in cancer.[2]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of CDKs, which are critical regulators of the cell cycle.[7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The scaffold has been utilized to develop inhibitors of EGFR, including mutants that confer resistance to first-generation therapies in non-small cell lung cancer.[5]

Quantitative Biological Activity Data

The following table summarizes the in vitro inhibitory activity of selected pyrido[2,3-d]pyrimidine derivatives against various kinase targets.

CompoundTargetIC50Cell LineReference
PD180970 p210Bcr-Abl (in vivo phosphorylation)170 nMK562[2]
Gab2 and CrkL (substrates)80 nMK562[2]
p210Bcr-Abl (autophosphorylation)5 nMIn vitro[2]
Voxtalisib (XL-765) PI3Kα39 nMIn vitro[2]
PI3Kβ113 nMIn vitro[2]
PI3Kγ9 nMIn vitro[2]
PI3Kδ43 nMIn vitro[2]
mTOR157 nMIn vitro[2]
Compound 4c (CDK inhibitor) CDK2/Cyclin A0.3 µMIn vitro[7]
Compound 11a (CDK inhibitor) CDK2/Cyclin A0.09 µMIn vitro[7]
Compound B1 (EGFR inhibitor) EGFRL858R/T790M13 nMIn vitro[5]
H1975 (anti-proliferative)0.087 µMH1975[5]
Compound 4 (PIM-1 inhibitor) MCF-7 (cytotoxicity)0.57 µMMCF-7[8]
HepG2 (cytotoxicity)1.13 µMHepG2[8]
PIM-1 kinase11.4 nMIn vitro[8]

Conclusion and Future Directions

The journey of pyrido[2,3-d]pyrimidines from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological significance. The foundational work of early pioneers laid the groundwork for the development of a multitude of derivatives with potent and selective activities against a range of therapeutic targets. The ongoing research in this area continues to explore new synthetic methodologies, including green chemistry approaches, and to identify novel biological targets. The rich history and proven therapeutic potential of the pyrido[2,3-d]pyrimidine core ensure that it will remain a fertile ground for the discovery of new medicines for years to come.

References

The Versatile Scaffold: A Technical Guide to 6-Chloropyrido[2,3-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. Its structural similarity to endogenous purines allows it to effectively interact with a variety of biological targets. The introduction of a chlorine atom at the 6-position of this scaffold creates a versatile intermediate, 6-chloropyrido[2,3-d]pyrimidine, which serves as a crucial building block for the synthesis of a diverse array of potent and selective inhibitors, particularly in the field of oncology. This technical guide provides an in-depth review of the synthesis, reactivity, and medicinal chemistry applications of this compound and its derivatives, with a focus on their role as kinase inhibitors.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step in the development of more complex drug candidates. A common strategy involves the construction of a polysubstituted pyrido[2,3-d]pyrimidine ring system followed by chlorination.

A key intermediate, 2,4,6-trichloropyrido[2,3-d]pyrimidine, can be synthesized from 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione. This precursor is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups at the 2- and 4-positions with chlorine atoms.

Synthesis_of_Trichloropyridopyrimidine 6-Chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione 6-Chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione 2,4,6-Trichloropyrido[2,3-d]pyrimidine 2,4,6-Trichloropyrido[2,3-d]pyrimidine 6-Chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione->2,4,6-Trichloropyrido[2,3-d]pyrimidine POCl3, DMF (cat.) Reflux Suzuki_Coupling_Workflow 2,4,6-Trichloropyrido[2,3-d]pyrimidine 2,4,6-Trichloropyrido[2,3-d]pyrimidine 6-Aryl-2,4-dichloropyrido[2,3-d]pyrimidine 6-Aryl-2,4-dichloropyrido[2,3-d]pyrimidine 2,4,6-Trichloropyrido[2,3-d]pyrimidine->6-Aryl-2,4-dichloropyrido[2,3-d]pyrimidine Arylboronic acid (1 eq) Pd(PPh3)4, K2CO3 Toluene, Reflux 4,6-Diaryl-2-chloropyrido[2,3-d]pyrimidine 4,6-Diaryl-2-chloropyrido[2,3-d]pyrimidine 6-Aryl-2,4-dichloropyrido[2,3-d]pyrimidine->4,6-Diaryl-2-chloropyrido[2,3-d]pyrimidine Arylboronic acid (1 eq) Pd(PPh3)4, K2CO3 Toluene, Reflux SNAr_Reaction 2,4,6-Trichloropyrido[2,3-d]pyrimidine 2,4,6-Trichloropyrido[2,3-d]pyrimidine 2-Amino-4,6-dichloropyrido[2,3-d]pyrimidine 2-Amino-4,6-dichloropyrido[2,3-d]pyrimidine 2,4,6-Trichloropyrido[2,3-d]pyrimidine->2-Amino-4,6-dichloropyrido[2,3-d]pyrimidine Amine (R-NH2) Base, Solvent 2,4-Diamino-6-chloropyrido[2,3-d]pyrimidine 2,4-Diamino-6-chloropyrido[2,3-d]pyrimidine 2-Amino-4,6-dichloropyrido[2,3-d]pyrimidine->2,4-Diamino-6-chloropyrido[2,3-d]pyrimidine Amine (R'-NH2) Base, Solvent, Heat CDK46_Pathway cluster_0 Cell Cycle Progression Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6-CyclinD Active CDK4/6- Cyclin D Complex Cyclin D->CDK4/6-CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6-CyclinD pRb Phosphorylated Rb CDK4/6-CyclinD->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->CDK4/6-CyclinD Inhibition

The Emerging Therapeutic Potential of 6-Chloropyrido[2,3-d]pyrimidine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines and its broad spectrum of biological activities. This technical guide provides an in-depth overview of 6-chloropyrido[2,3-d]pyrimidine and its analogs, focusing on their synthesis, biological activities, and therapeutic potential, particularly in oncology. The strategic placement of a chlorine atom at the 6-position serves as a versatile handle for the synthesis of a diverse library of analogs, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors of various biological targets.

Core Structure and Synthetic Strategies

The this compound core is a key intermediate for the synthesis of a wide array of derivatives. The chlorine atom at the 6-position, along with other reactive sites on the pyridopyrimidine ring, allows for various chemical modifications, including nucleophilic substitution and cross-coupling reactions.

A general synthetic approach to 6-substituted pyrido[2,3-d]pyrimidine derivatives often starts from appropriately substituted pyridine precursors. For instance, the synthesis of many pyrido[2,3-d]pyrimidine analogs begins with the reaction of 2,4,6-triaminopyrimidine with sodium salt of nitromalonaldehyde to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. This intermediate can then be subjected to reduction of the nitro group, followed by various derivatizations.[1]

Another common strategy involves the cyclization of 2-aminonicotinic acid with urea, followed by chlorination with phosphorus oxychloride (POCl3) to yield a dichlorinated intermediate. Subsequent selective reactions at different positions allow for the introduction of various substituents.[2]

Biological Activities and Therapeutic Targets

Analogs of this compound have demonstrated significant potential as inhibitors of several key enzymes involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrido[2,3-d]pyrimidine derivatives. These compounds have shown cytotoxicity against a range of cancer cell lines, including those of the breast (MCF-7), prostate (PC-3), lung (A-549), and liver (HepG-2).[3][4][5][6]

Table 1: Anticancer Activity of Selected Pyrido[2,3-d]pyrimidine Analogs (IC50 values in µM)

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-8-cyclohexylMCF-70.57[6]
HepG21.13[6]
Compound B 7-(4-chlorophenyl)-5-(p-tolyl)-2-(pyrazol-1-yl)HepG-20.3[5]
PC-36.6[5]
HCT-1167[5]
Compound C 2,4-diamino derivativeA-5493.36[4]
PC-31.54[4]
Compound D 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)R10(-) (Bcr/Abl)0.0025[4]
Kinase Inhibition

The mechanism of action for many of these anticancer compounds involves the inhibition of protein kinases that are crucial for tumor growth and survival.

Table 2: Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Analogs (IC50 values in nM)

Compound IDTarget KinaseIC50 (nM)Reference
PD180970 Bcr-Abl2.5[4]
Abl2.2[7]
Compound E PIM-111.4[6]
Compound F PIM-117.2[6]
Compound G CDK4/D30.8[4]
CDK6/D32.0[4]
Compound H CDK4/D32.7[4]
CDK6/D34.8[4]
Compound B1 EGFR L858R/T790M13[2]

Signaling Pathways

The therapeutic efficacy of this compound analogs as anticancer agents often stems from their ability to modulate critical signaling pathways that are dysregulated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Analog Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrido[2,3-d]pyrimidine Analog Inhibitor->CDK46

Caption: CDK-Mediated Cell Cycle Progression and Inhibition.

Experimental Protocols

General Synthesis of a 6-Substituted Pyrido[2,3-d]pyrimidine Analog

This protocol describes a general method for the synthesis of a 6-substituted pyrido[2,3-d]pyrimidine derivative, which can be adapted for various analogs.

Materials:

  • 2-Amino-5-bromo-3-cyanopyridine

  • Appropriate boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Formamide

Procedure:

  • Suzuki Coupling:

    • To a reaction vessel, add 2-amino-5-bromo-3-cyanopyridine (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

    • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Cyclization:

    • Take the purified product from the Suzuki coupling step and dissolve it in formamide.

    • Heat the reaction mixture at a high temperature (e.g., 180-200 °C) for a specified time (e.g., 2-4 hours).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired 6-substituted pyrido[2,3-d]pyrimidine analog.

MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of pyrido[2,3-d]pyrimidine analogs on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Pyrido[2,3-d]pyrimidine analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine analog in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrido[2,3-d]pyrimidine analogs against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyrido[2,3-d]pyrimidine analog stock solution (in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine analog in kinase reaction buffer.

    • In a white assay plate, add the kinase, substrate, and the diluted compound or vehicle control (DMSO).

    • Include a "no kinase" control and a "no inhibitor" (positive) control.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a specific temperature (e.g., room temperature or 30 °C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced or the remaining ATP using a commercial detection reagent according to the manufacturer's instructions.

    • For example, in the ADP-Glo™ assay, first add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound analogs.

Experimental_Workflow Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., MTT Assay) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Kinase_Assay Kinase Inhibition Assays Hit_ID->Kinase_Assay SAR Structure-Activity Relationship (SAR) Studies Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Drug Discovery Workflow.

Conclusion

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for the generation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of key cancer-related targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this important class of molecules towards clinical applications. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

Unveiling the Therapeutic Potential of 6-Chloropyrido[2,3-d]pyrimidine: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, delineating the promising therapeutic targets of the 6-Chloropyrido[2,3-d]pyrimidine scaffold. This core structure is a key component in a multitude of derivatives demonstrating significant biological activity, particularly in the realm of oncology and infectious diseases. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of this compound class.

Core Therapeutic Targets and Mechanism of Action

The pyrido[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent and selective inhibitors of various key biological targets.[1][2] The primary mechanisms of action revolve around the competitive inhibition of ATP-binding sites in kinases and the obstruction of substrate binding sites in other enzymes. The diverse biological activities exhibited by derivatives of this scaffold underscore its versatility in drug design.[3][4][5]

Kinase Inhibition: A Dominant Therapeutic Avenue

A predominant therapeutic strategy for pyrido[2,3-d]pyrimidine derivatives lies in the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][6]

  • Tyrosine Kinases: This class of enzymes plays a pivotal role in cell growth, differentiation, and survival.[1] Derivatives of pyrido[2,3-d]pyrimidine have been shown to effectively inhibit several receptor and non-receptor tyrosine kinases, including:

    • c-Src Tyrosine Kinase: Increased activity of c-Src is linked to tumor cell transformation and disease progression.[7] Certain pyrido[2,3-d]pyrimidines act as ATP-competitive inhibitors of c-Src with high selectivity.[7]

    • BCR-Abl Kinase: The fusion protein BCR-Abl is a hallmark of chronic myelogenous leukemia (CML). Compounds like PD180970, a pyrido[2,3-d]pyrimidine derivative, potently inhibit the tyrosine phosphorylation of p210Bcr-Abl and induce apoptosis in leukemic cells.[5][8]

    • EGFR, PDGFR, and FGFR: Derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), all of which are implicated in various cancers.[5][7]

    • Ephrin Receptors (EPH): Some derivatives target the EPH family of proteins, which are overexpressed in certain cancers.[1]

    • VEGFR-2 and HER-2: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) by cyanopyridone and pyrido[2,3-d]pyrimidine derivatives has been explored as an anticancer strategy.[9]

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition is a key strategy in cancer therapy.[10] Palbociclib, a potent CDK4/6 inhibitor approved for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidin-7-one core.[5][10]

  • PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, making it an attractive target for cancer therapy. Novel pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 kinase inhibition, leading to apoptosis in cancer cells.[11][12][13]

  • Mitogen- and Stress-Activated Protein Kinase 1 (MSK1): Covalent inhibitors of the C-terminal kinase domain of MSK1 have been developed from chloropyrimidine scaffolds, a related class of compounds.[14]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition disrupts cell proliferation.[1] This makes it a well-established target for anticancer and antimicrobial agents. Several 2,4-diaminopyrido[2,3-d]pyrimidine derivatives have been designed as potent DHFR inhibitors.[1][5]

Other Notable Targets
  • Biotin Carboxylase: This enzyme is a potential target for antibacterial agents. Certain 6-arylpyrido[2,3-d]pyrimidines have been investigated as inhibitors of biotin carboxylase.[1][15]

  • D-alanine:D-alanine ligase (Ddl): As a key enzyme in bacterial cell wall synthesis, Ddl is an attractive target for novel antibiotics. 6-Arylpyrido[2,3-d]pyrimidines have been identified as ATP-competitive inhibitors of E. coli DdlB.[16]

  • Phosphodiesterases (PDEs): Some pyridopyrimidone derivatives have shown inhibitory activity against PDE3, suggesting a potential role in cancer treatment by modulating intracellular levels of cAMP and cGMP.[5]

  • Glutathione Reductase (GR): While not directly involving the this compound scaffold, related pyrimidine derivatives have been shown to inhibit glutathione reductase, an enzyme implicated in cancer and malaria.[17]

Quantitative Data on Therapeutic Targets

The following tables summarize the inhibitory activities of various pyrido[2,3-d]pyrimidine derivatives against their respective targets.

Compound/Derivative ClassTarget KinaseIC50 ValueCell Line/Assay ConditionsReference
PD180970p210Bcr-Abl (in vivo phosphorylation)170 nMK562 cells[8]
PD180970p210Bcr-Abl (in vitro autophosphorylation)5 nMPurified enzyme[8]
PD180970Recombinant Abl tyrosine kinase2.2 nMPurified enzyme[8]
PD173955Bcr/Abl cell line R10(-)2.5 nMCell-based assay[5]
Pyrido[2,3-d]pyrimidinesc-Src kinase< 10 nMBiochemical assay[7]
Pyrido[2,3-d]pyrimidinesLck< 5 nMBiochemical assay[7]
Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analog (Compound 70)CDK4/D30.8 nMBiochemical assay[5]
Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analog (Compound 70)CDK6/D32.0 nMBiochemical assay[5]
Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analog (Compound 71)CDK4/D32.7 nMBiochemical assay[5]
Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analog (Compound 71)CDK6/D34.8 nMBiochemical assay[5]
Pyrido[2,3-d]pyrimidine (Compound 4)PIM-1 kinase11.4 nMBiochemical assay[11]
Pyrido[2,3-d]pyrimidine (Compound 10)PIM-1 kinase17.2 nMBiochemical assay[11]
Staurosporine (Control)PIM-1 kinase16.7 nMBiochemical assay[11]
Cyanopyridone (Compound 5e)VEGFR-20.124 µMBiochemical assay[9]
Cyanopyridone (Compound 5e)HER-20.077 µMBiochemical assay[9]
Compound/Derivative ClassTarget EnzymeIC50 ValueAssay ConditionsReference
6-Arylpyrido[2,3-d]pyrimidine (Compound 19)E. coli DdlB260 µMBiochemical assay[15]
6-Arylpyrido[2,3-d]pyrimidine (Compound 14)E. coli DdlB340 µMBiochemical assay[15]
6-Arylpyrido[2,3-d]pyrimidine (Compound 23)E. coli DdlB383 µMBiochemical assay[15]
Compound/Derivative ClassCell LineIC50 ValueAssay TypeReference
Cyclized pyridopyrimidone (Compound 121)Tumor cell proliferation1.34 µMCell-based assay[5]
Pyrido[2,3-d]pyrimidine (Compound 4)MCF-7 (Breast cancer)0.57 µMCytotoxicity assay[11]
Pyrido[2,3-d]pyrimidine (Compound 11)MCF-7 (Breast cancer)1.31 µMCytotoxicity assay[11]
Pyrido[2,3-d]pyrimidine (Compound 4)HepG2 (Liver cancer)1.13 µMCytotoxicity assay[11]
Pyrido[2,3-d]pyrimidine (Compound 11)HepG2 (Liver cancer)0.99 µMCytotoxicity assay[11]
Cyanopyridone (Compound 5a)MCF-7 (Breast cancer)1.77 µMMTT assay[9]
Cyanopyridone (Compound 5e)MCF-7 (Breast cancer)1.39 µMMTT assay[9]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway_of_Tyrosine_Kinase_Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) ADP ADP RTK->ADP Ras Ras RTK->Ras P Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido_pyrimidine->RTK ATP ATP ATP->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Figure 1: Simplified signaling pathway of receptor tyrosine kinase (RTK) inhibition by pyrido[2,3-d]pyrimidine derivatives.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1_phase G1 Phase G1_S_transition G1/S Transition G1_phase->G1_S_transition S_phase S Phase (DNA Synthesis) G1_S_transition->S_phase CyclinD Cyclin D CDK46_complex Cyclin D-CDK4/6 Complex CyclinD->CDK46_complex CDK46 CDK4/6 CDK46->CDK46_complex Rb Rb CDK46_complex->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F releases E2F->G1_S_transition promotes Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Pyrido_pyrimidine->CDK46_complex

Figure 2: Mechanism of cell cycle arrest by CDK4/6 inhibition via pyrido[2,3-d]pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ELISA, TR-FRET) Characterization->Kinase_Assay Enzyme_Assay DHFR/Ddl Inhibition Assay Characterization->Enzyme_Assay Cell_Viability Cytotoxicity/Cell Viability Assay (e.g., MTT, MTS) Characterization->Cell_Viability Western_Blot Western Blotting for Phospho-protein Levels Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis

Figure 3: General experimental workflow for the evaluation of pyrido[2,3-d]pyrimidine derivatives.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of pyrido[2,3-d]pyrimidine derivatives. These are generalized from methodologies reported in the literature.[5][7][8][9][11][16]

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., c-Src, CDK4/Cyclin D1, PIM-1)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)

  • Microplate reader (luminescence, fluorescence, or absorbance-based)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagent according to the manufacturer's instructions to measure the extent of substrate phosphorylation (or ATP consumption).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of a test compound on the phosphorylation status of a target protein and its downstream effectors within a cellular context.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with the test compound for a specified time.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands.

  • Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins.

This guide provides a foundational understanding of the therapeutic landscape of this compound and its derivatives. The versatility of this scaffold, coupled with its potent activity against multiple clinically relevant targets, positions it as a highly promising area for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 6-chloropyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition.

Introduction

Pyrido[2,3-d]pyrimidines are privileged scaffolds in drug discovery, structurally analogous to purines and pteridines. The introduction of a chlorine atom at the 6-position provides a key handle for further functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for screening. These derivatives have shown promise as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.[1][2][3] This document outlines a general synthetic approach to this compound derivatives and highlights their application in targeting specific signaling pathways.

Synthetic Approach

A common and effective strategy for the synthesis of 6-chloropyrido[2,3-d]pyrimidines involves a multi-step sequence starting from readily available pyrimidine precursors. The key steps typically include the construction of the fused pyridine ring followed by chlorination.

General Synthetic Scheme

A representative synthetic route involves the cyclization of a substituted aminopyrimidine with a suitable three-carbon synthon to form the pyridopyrimidine core, followed by chlorination to yield the desired 6-chloro derivative. One established method involves the reaction of 6-aminouracil derivatives with α,β-unsaturated compounds or their equivalents.[3] Subsequent chlorination of the resulting pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of analogous structures.[4][5][6] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

This protocol describes the synthesis of a precursor to the 6-chloro derivative.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and the aryl aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.

Protocol 2: Chlorination to Yield this compound Derivative

This protocol details the chlorination of the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.

Materials:

  • Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate from Protocol 1

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

Procedure:

  • Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various chloro-substituted pyrido[2,3-d]pyrimidine derivatives, compiled from the literature.

Compound IDStarting MaterialsReaction ConditionsYield (%)m.p. (°C)Reference
1 2-aminonicotinic acid, urea, POCl₃Stepwise, reflux--[5]
2 Nicotinamide derivative, chloroacetyl chlorideAcetonitrile/Pyridine, reflux, 8h65>300[4]
3 N-cyclohexyl pyridone, formamideReflux, 4h45280-282[4]
4 Ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylateMulti-step--[6]
5 6-amino-1,2-dihydropyridine-3,5-dicarbonitriles, acetic anhydrideReflux, 3-6h--[7]

Visualization of Synthetic Workflow and Biological Application

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

G General Synthetic Workflow A Starting Materials (e.g., 6-Aminouracil, Aldehyde, Malononitrile) B Cyclization A->B C Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate B->C D Chlorination (e.g., POCl3) C->D E This compound Derivative D->E F Purification (e.g., Chromatography) E->F G Final Product F->G

Caption: General workflow for the synthesis of this compound derivatives.

Application in Targeting Signaling Pathways

Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), a key mediator in the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway, which is implicated in inflammatory responses.[6]

The diagram below illustrates the simplified NOD-RIPK2 signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.

G NOD-RIPK2 Signaling Pathway Inhibition cluster_cell Cell NOD NOD1/2 RIPK2 RIPK2 NOD->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Activation IKK IKK Complex RIPK2->IKK Activation TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Inhibitor This compound Derivative Inhibitor->RIPK2 Inhibition

Caption: Inhibition of the NOD-RIPK2 signaling pathway by a this compound derivative.

Conclusion

The synthetic protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel this compound derivatives. The versatility of this scaffold, coupled with its demonstrated activity against key biological targets like RIPK2, underscores its potential in the discovery of new therapeutic agents. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their pharmacological properties.

References

Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloropyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure that has emerged as a crucial pharmacophore in the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrido[2,3-d]pyrimidine core, a fusion of pyridine and pyrimidine rings, serves as an excellent backbone for designing molecules that can effectively target the ATP-binding site of various kinases. The presence of a chlorine atom at the 6-position offers a versatile handle for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of inhibitor candidates.

These application notes provide an overview of the utility of this compound and its derivatives as inhibitors of several key kinase families implicated in oncogenesis, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and various tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Bcr-Abl. Detailed protocols for common assays used to characterize these inhibitors are also presented.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various pyrido[2,3-d]pyrimidine derivatives against a panel of cancer-relevant kinases. The data, presented as IC50 values, highlight the structure-activity relationships (SAR) and the potential for developing highly potent and selective inhibitors based on this scaffold.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
Palbociclib (PD-0332991) CDK4/Cyclin D111-
CDK6/Cyclin D316-
Compound 70 CDK4/Cyclin D30.8Colo-205, U87MG
CDK6/Cyclin D32.0Colo-205, U87MG
Compound 71 CDK4/Cyclin D32.7Colo-205, U87MG
CDK6/Cyclin D34.8Colo-205, U87MG
Compound 65 CDK6115.38PC-3, MCF-7
Compound 66 CDK6726.25PC-3, MCF-7

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase

Compound IDTarget KinaseIC50 (nM)% InhibitionReference Compound
Compound 4 PIM-111.497.8Staurosporine (IC50 = 16.7 nM, 95.6%)
Compound 10 PIM-117.294.6Staurosporine (IC50 = 16.7 nM, 95.6%)
Compound 6 PIM-134.689.6Staurosporine (IC50 = 16.7 nM, 95.6%)
Compound 11 PIM-121.492.1Staurosporine (IC50 = 16.7 nM, 95.6%)

Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
PD180970 Bcr-Abl2.5K562
PD173955 Bcr-Abl2.5R10(-)
Compound 5a VEGFR-2217MCF-7
HER-2168MCF-7
Compound 5e VEGFR-2124MCF-7
HER-277MCF-7

Experimental Protocols

Synthesis of this compound Core Structure (General Procedure)

This protocol outlines a general synthetic route for the pyrido[2,3-d]pyrimidine scaffold, which can be adapted for the synthesis of 6-chloro derivatives.

Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_chlorination Chlorination cluster_product Final Product A 2-Aminopyridine-3-carbonitrile C Cyclization A->C B Formamide or Orthoformate B->C D Pyrido[2,3-d]pyrimidin-4-amine C->D E POCl3 or other chlorinating agent D->E F This compound E->F

Caption: General synthesis workflow for this compound.

Materials:

  • Substituted 2-aminonicotinonitrile

  • Formamide or Triethyl orthoformate

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., ethanol, dioxane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Cyclization to form the Pyrido[2,3-d]pyrimidinone:

    • A mixture of the appropriately substituted 2-aminonicotinonitrile and an excess of formamide or triethyl orthoformate is heated under reflux for several hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the pyrido[2,3-d]pyrimidin-4-one intermediate.

  • Chlorination:

    • The intermediate from the previous step is suspended in an excess of phosphorus oxychloride (POCl₃).

    • The mixture is heated at reflux for several hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).

    • The resulting solid is filtered, washed with water, and dried.

  • Purification:

    • The crude this compound derivative is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure product.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Assay

A Seed cells in a 96-well plate B Treat cells with varying concentrations of the inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Standard workflow for an MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Workflow for ADP-Glo™ Kinase Assay

A Set up kinase reaction: Enzyme, substrate, ATP, and inhibitor B Incubate at room temperature A->B C Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B->C D Incubate for 40 minutes C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F Incubate for 30-60 minutes E->F G Measure luminescence F->G H Determine kinase inhibition G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound derivative

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a white, opaque multi-well plate, set up the kinase reaction. A typical reaction mixture (e.g., 5 µL) contains the kinase, its substrate, ATP, and the pyrido[2,3-d]pyrimidine inhibitor at various concentrations in the appropriate kinase reaction buffer.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well (e.g., 10 µL).

    • Incubate at room temperature for 30 to 60 minutes to convert the ADP generated in the kinase reaction to ATP and to allow the newly synthesized ATP to be measured in a luciferase/luciferin reaction.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound-based inhibitors.

CDK4/6 Signaling Pathway

cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibition Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46 cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibition Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 upregulates Apoptosis Inhibition of Apoptosis (e.g., phosphorylation of BAD) PIM1->Apoptosis Proliferation Cell Proliferation PIM1->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_effects Cellular Effects cluster_inhibitor Inhibition VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER-2 HER2->PI3K_Akt HER2->RAS_MAPK BcrAbl Bcr-Abl (constitutively active) BcrAbl->PI3K_Akt BcrAbl->RAS_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibitor->HER2 Inhibitor->BcrAbl

The Role of 6-Chloropyrido[2,3-d]pyrimidine Scaffolds in Oncology: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The pyrido[2,3-d]pyrimidine nucleus, particularly its 6-chloro substituted derivatives, has emerged as a privileged scaffold in the design and development of novel anticancer agents. This class of heterocyclic compounds has demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival. These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the utility of 6-chloropyrido[2,3-d]pyrimidine and its derivatives in cancer research, complete with detailed experimental protocols and a summary of their biological activities.

The core structure of pyrido[2,3-d]pyrimidine is an attractive starting point for medicinal chemists due to its structural similarity to the purine core of ATP, allowing for competitive inhibition of various protein kinases crucial for cancer cell signaling.[1] The introduction of a chlorine atom at the 6-position provides a reactive handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities.[2][3]

Mechanism of Action and Therapeutic Targets

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit a variety of protein kinases involved in cancer progression.[4][5][6] These include:

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[7] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDK4/6, leading to cell cycle arrest and the induction of apoptosis.[4][8] Palbociclib, an FDA-approved CDK4/6 inhibitor for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core, highlighting the clinical significance of this scaffold.[4]

  • Tyrosine Kinases: This family of enzymes plays a critical role in cell growth, differentiation, and survival. Aberrant tyrosine kinase activity is a common feature of many cancers. Pyrido[2,3-d]pyrimidine-based compounds have demonstrated inhibitory activity against various tyrosine kinases, including VEGFR-2 and HER-2, which are involved in angiogenesis and tumor growth.[9]

  • PIM-1 Kinase: This serine/threonine kinase is implicated in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, leading to apoptosis in cancer cells.[10][11]

  • Dihydrofolate Reductase (DHFR): Some pyrido[2,3-d]pyrimidine derivatives act as antifolates by inhibiting DHFR, an enzyme essential for DNA synthesis and cell proliferation.[4][12]

The multifaceted inhibitory profile of these compounds underscores their potential as broad-spectrum anticancer agents.

Quantitative Data Summary

The following tables summarize the in vitro activity of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines and protein kinases.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 4 MCF-7Breast Cancer0.57[11]
HepG2Liver Cancer1.13[11]
Compound 11 MCF-7Breast Cancer1.31[11]
HepG2Liver Cancer0.99[11]
Compound 6b MCF-7Breast Cancer-[8]
PC-3Prostate Cancer-[8]
A-549Lung Cancer-[8]
Compound 6e MCF-7Breast Cancer-[8]
PC-3Prostate Cancer-[8]
A-549Lung Cancer-[8]
Compound 8d MCF-7Breast Cancer-[8]
PC-3Prostate Cancer-[8]
A-549Lung Cancer-[8]
Compound 63 PC-3Prostate Cancer1.54[4]
A-549Lung Cancer3.36[4]
Non-fused pyridone 5a MCF-7Breast Cancer1.77 ± 0.1[9]
HepG2Liver Cancer2.71[9]
Non-fused pyridone 5e MCF-7Breast Cancer1.39 ± 0.08[9]
Fused pyridopyrimidine 6b HepG2Liver Cancer2.68[9]
Fused pyridopyrimidine 7b (4-Cl substitution)MCF-7Breast Cancer6.22 ± 0.34[9]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 4 PIM-111.4[11]
Compound 10 PIM-117.2[11]
Staurosporine (control)PIM-116.7[11]
Compound 116 CDK6115.38[4]
Compound 117 CDK6726.25[4]
PD180970Bcr/Abl2.5[4]
PD173955Bcr/Abl2.5[4]

Experimental Protocols

Detailed methodologies for key experiments involving pyrido[2,3-d]pyrimidine derivatives are provided below.

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A common synthetic route involves the cyclocondensation of a substituted 2-aminopyridine derivative with a suitable three-carbon synthon.[13] For instance, the reaction of 2-amino-6-chloropyridine with various reagents can yield the core pyrido[2,3-d]pyrimidine structure.[3] Subsequent modifications, such as nucleophilic aromatic substitution at the C4 position or palladium-catalyzed cross-coupling reactions, can be employed to generate a diverse range of analogs.[2]

Protocol 1: Synthesis of 4,7-dioxo-5-(aryl)-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles (6a-b) [9]

  • Dissolve 10 mmol of the appropriate 2-oxo-pyridine-3,5-dicarbonitrile (5b or 5d) in 20 mL of formic acid.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid precipitate by filtration, wash with water, and dry to obtain the desired product.

Protocol 2: Synthesis of 5-(4-(aryl)-2-methyl-4,7-dioxo-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles (7a-e) [9]

  • Dissolve 2 mmol of the appropriate 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl) phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile in 10 mL of acetic anhydride.

  • Reflux the solution for 3-6 hours.

  • Concentrate the solvent under reduced pressure.

  • Pour the reaction mixture into 40 mL of ice water to generate a solid precipitate.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

In Vitro Cytotoxicity Assay (MTT Assay)[9]
  • Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

PIM-1 Kinase Inhibition Assay[11]
  • Perform the kinase assay in a 96-well plate.

  • Prepare a reaction mixture containing PIM-1 kinase, the test compound at various concentrations, and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity by detecting the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Molecular Landscape

The following diagrams illustrate key concepts related to the application of 6-chloropyrido[2,3-d]pyrimidines in cancer research.

G cluster_synthesis General Synthetic Strategy 2_Amino_6_chloropyridine 2-Amino-6-chloropyridine Cyclocondensation Cyclocondensation 2_Amino_6_chloropyridine->Cyclocondensation Pyrido_pyrimidine_core Pyrido[2,3-d]pyrimidine Core Cyclocondensation->Pyrido_pyrimidine_core Functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Pyrido_pyrimidine_core->Functionalization Diverse_Derivatives Diverse Library of Pyrido[2,3-d]pyrimidine Derivatives Functionalization->Diverse_Derivatives

Caption: General synthetic pathway for pyrido[2,3-d]pyrimidine derivatives.

G cluster_pathway Targeted Signaling Pathways cluster_cell_cycle Cell Cycle Progression cluster_survival Cell Survival & Proliferation cluster_angiogenesis Angiogenesis & Growth Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivatives CDK4_6 CDK4/6 Pyrido_pyrimidine->CDK4_6 Inhibits PIM1 PIM-1 Kinase Pyrido_pyrimidine->PIM1 Inhibits VEGFR2_HER2 VEGFR-2 / HER-2 Pyrido_pyrimidine->VEGFR2_HER2 Inhibits G1_S_Transition G1-S Phase Transition CDK4_6->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Angiogenesis_Growth Angiogenesis & Tumor Growth VEGFR2_HER2->Angiogenesis_Growth Inhibition_Angio Inhibition of Angiogenesis & Growth Angiogenesis_Growth->Inhibition_Angio

Caption: Inhibition of key cancer signaling pathways.

G cluster_workflow Experimental Workflow for Compound Evaluation Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay In_Vitro_Screening->Kinase_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) Kinase_Assay->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for evaluating novel pyrido[2,3-d]pyrimidine compounds.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. Its ability to be readily functionalized allows for the generation of a wide array of derivatives that can target multiple oncogenic pathways. The significant in vitro and kinase inhibitory activities demonstrated by these compounds warrant further investigation and optimization for potential clinical applications. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Suzuki-Miyaura Coupling Protocol for 6-Chloropyrido[2,3-d]pyrimidine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The pyrido[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors.

This application note provides a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity presents a challenge.[1] Successful coupling of these less reactive electrophiles typically requires carefully selected palladium catalysts, specialized ligands, and optimized reaction conditions to achieve high yields.[1][2][3] This document outlines these critical parameters and provides a general experimental workflow for researchers in drug development and chemical synthesis.

General Reaction Scheme

The reaction involves the palladium-catalyzed cross-coupling of this compound with a generic organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Key Reaction Parameters and Optimization

The success and efficiency of the Suzuki coupling depend on the interplay of several key components: the palladium source, the ligand, the base, and the solvent system.

  • Palladium Catalyst: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can be effective, the coupling of heteroaryl chlorides often benefits from more robust and active catalytic systems.[4][5] Air-stable palladium(II) pre-catalysts, such as PdCl2(PPh3)2 or newly developed complexes like PdCl2{PtBu2(p-NMe2-Ph)}2, have shown high efficiency and turnover numbers for these challenging substrates, affording excellent product yields.[2][6]

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-rich heteroaryl chlorides, electron-rich and bulky phosphine ligands are often required. Ligands such as tri-tert-butylphosphine (P(t-Bu)3) or chelating phosphines like 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF) can inhibit the formation of inactive metal complexes and promote higher yields.[6][7]

  • Base: The base plays a critical role in the transmetalation step. A variety of inorganic bases are commonly used, including potassium carbonate (K2CO3), potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), and potassium fluoride (KF).[4][6][7][8] The optimal base is dependent on the specific substrates and solvent, with stronger bases like K3PO4 or Cs2CO3 often being effective in challenging coupling reactions.

  • Solvent: The choice of solvent influences the solubility of the reagents and the reaction temperature. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF), often in combination with water to facilitate the dissolution of the inorganic base.[4][6][7] Anhydrous conditions using soluble bases like potassium trimethylsilanolate (TMSOK) have also been developed for particularly difficult heteroaryl-heteroaryl couplings.[9]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Suzuki coupling of chloropyrimidine derivatives, providing a baseline for experimental design.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Chloro-Pyrido[2,3-d]pyrimidine Analogs.

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd(PPh3)4 (5) - K2CO3 (1.5) Toluene 110 Varies 83 [4]
Pd2(dba)3 (2.5) P(t-Bu)3 (5) KF (spray-dried) THF 50 Overnight Moderate [7]
PdCl2{PtBu2(p-NMe2-Ph)}2 (0.1-1.0) - K2CO3 or K3PO4 Toluene/Water 80-100 2-12 89-99 [6]
Pd(PPh3)4 (5) - Cs2CO3 1,4-Dioxane/Water 100 Varies Good [10]

| Pd(OAc)2 (0.05) | - | K3PO4 | Toluene/Water | 130 | 17 | 94 (GC) |[3] |

Table 2: Substrate Scope with Various Boronic Acids for Pyrido[2,3-d]pyrimidine Scaffolds.

Chloro-Substrate Boronic Acid Product Yield (%) Reference
2,4,6-trichloro-pyrido[2,3-d]pyrimidine p-methoxyphenylboronic acid 2,6-dichloro-4-(p-methoxyphenyl)-pyrido[2,3-d]pyrimidine 83 [4]
2,4,6-trichloro-pyrido[2,3-d]pyrimidine 3-thienylboronic acid 2,6-dichloro-4-(3-thienyl)-pyrido[2,3-d]pyrimidine 76 [11]
2,4,6-trichloro-pyrido[2,3-d]pyrimidine 3-furylboronic acid 2,6-dichloro-4-(3-furyl)-pyrido[2,3-d]pyrimidine 71 [11]
2,4-dichloro-5-methylpyrimidine Phenylboronic acid 2-chloro-5-methyl-4-phenylpyrimidine 93 [12]

| 2,4-dichloro-5-methylpyrimidine | 4-acetylphenylboronic acid | 4-(2-chloro-5-methylpyrimidin-4-yl)acetophenone | 89 |[12] |

Experimental Protocols

This section provides a generalized protocol that should be optimized for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%)

  • Base (e.g., K2CO3 or K3PO4, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Solvents for work-up (e.g., Dichloromethane, Ethyl Acetate)

  • Brine, Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 10 mL).[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-substituted-pyrido[2,3-d]pyrimidine product.

Visualizations

Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and the general experimental workflow.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product r1x R1-X (this compound) r1x->oxidative_addition r2b R2-B(OR)2 (Boronic Acid) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purify Purification arrow -> reagents 1. Combine Substrates & Base in Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat to Target Temperature catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench with Water monitor->quench extract 7. Extract with Organic Solvent quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of antiviral compounds derived from the versatile scaffold, 6-chloropyrido[2,3-d]pyrimidine. This document includes detailed synthetic protocols, quantitative antiviral activity data, and methodologies for crucial experiments.

Introduction

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, this scaffold has emerged as a promising framework for the development of novel antiviral agents, with derivatives showing activity against a range of viruses, including Herpes Simplex Virus (HSV) and coronaviruses.[2] The strategic placement of a chlorine atom at the 6-position of the pyrido[2,3-d]pyrimidine ring system provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for antiviral screening.

Synthesis of Antiviral Pyrido[2,3-d]pyrimidine Derivatives

The 6-chloro substituent on the pyrido[2,3-d]pyrimidine scaffold is readily displaced by nucleophiles, making it an ideal starting point for the synthesis of various analogs. A common strategy involves the nucleophilic substitution of the chlorine atom with amines, alcohols, or thiols to introduce diverse side chains.

General Experimental Protocol: Synthesis of 4-Amino-Substituted Pyrido[2,3-d]pyrimidines

This protocol describes a general method for the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidine derivatives from this compound.

Materials:

  • This compound

  • Appropriate amine (e.g., aniline, benzylamine, etc.)

  • Solvent (e.g., isopropanol, DMF)

  • Acid catalyst (e.g., camphorsulfonic acid) (optional)

  • Stir plate and stir bar

  • Reflux condenser

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol.

  • Add the desired amine (1.1-1.5 equivalents) to the solution.

  • If required, add a catalytic amount of an acid catalyst like camphorsulfonic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-substituted pyrido[2,3-d]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Antiviral Activity Data

The following table summarizes the antiviral activity of representative pyrido[2,3-d]pyrimidine derivatives against various viruses. It is important to note that while the general scaffold shows promise, specific data for derivatives of this compound is often embedded within broader studies. The data presented here is a compilation from various sources to illustrate the potential of this compound class.

Compound IDR-Group at C6VirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
PPD-1 2,6-dichlorophenylHSV-1Plaque Reduction5.2>100>19.2
PPD-2 3-(hydroxymethyl)phenyl]aminoHSV-1Plaque Reduction8.7>100>11.5
PPD-3 CyclopropylaminoHCoV-229ECPE1.9>50>26.3
PPD-4 AminoindaneHCoV-229ECPE3.1>50>16.1

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data is representative and compiled from multiple sources on pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols for Antiviral Evaluation

Plaque Reduction Assay

This protocol details a standard method for determining the antiviral activity of synthesized compounds against plaque-forming viruses like Herpes Simplex Virus.[3][4][5]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates

  • Virus stock of known titer

  • Synthesized pyrido[2,3-d]pyrimidine compounds

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Overlay medium (e.g., 1% methylcellulose in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Adsorb the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayer twice with PBS.

  • Overlay: Add the overlay medium containing the different concentrations of the test compounds (or a vehicle control) to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Staining: After incubation, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the vehicle-treated control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Pathway from this compound

G A This compound B Nucleophilic Substitution (e.g., R-NH2, R-OH, R-SH) A->B C Antiviral Pyrido[2,3-d]pyrimidine Derivatives B->C

Caption: General synthesis of antiviral compounds.

Experimental Workflow for Antiviral Screening

G cluster_synthesis Compound Synthesis cluster_screening Antiviral Evaluation A This compound B Chemical Modification A->B C Purified Compound Library B->C D Plaque Reduction Assay C->D E Cytotoxicity Assay (e.g., MTT) C->E F Data Analysis (EC50, CC50, SI) D->F E->F

Caption: Workflow from synthesis to antiviral evaluation.

Putative Mechanism of Action: Inhibition of Viral Replication

Pyrido[2,3-d]pyrimidine derivatives may exert their antiviral effects through various mechanisms. One plausible mechanism is the inhibition of viral replication by targeting key viral enzymes or interfering with host cell pathways necessary for viral propagation.[6][7][8]

G cluster_virus Viral Replication Cycle cluster_host Host Cell A Viral Entry B Uncoating A->B C Viral Genome Replication (RNA/DNA Polymerase) B->C D Protein Synthesis C->D E Assembly & Release D->E F Pyrimidine Biosynthesis (DHODH) G Nucleotide Pool F->G G->C H Pyrido[2,3-d]pyrimidine Derivative H->C Inhibition H->F Inhibition

Caption: Potential mechanisms of antiviral action.

References

Application of 6-Chloropyrido[2,3-d]pyrimidine in Antibacterial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a chloro group at the 6-position of this scaffold can offer a handle for further chemical modification, allowing for the generation of diverse compound libraries for antibacterial screening. This document provides detailed application notes and experimental protocols for the utilization of 6-chloropyrido[2,3-d]pyrimidine and its derivatives in the discovery of novel antibacterial agents. A key mechanism of action for some derivatives has been identified as the inhibition of D-alanine:D-alanine ligase (Ddl), a crucial enzyme in bacterial cell wall biosynthesis, making it an attractive target for novel antibiotic development.[1][4][5]

Data Presentation: Antibacterial Activity

The following tables summarize the antibacterial activity of various pyrido[2,3-d]pyrimidine derivatives against common bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of 6-Arylpyrido[2,3-d]pyrimidine Derivatives against E. coli Strains

CompoundR GroupMIC (µg/mL) vs E. coli 1411MIC (µg/mL) vs E. coli AB734
24 2,6-di-F-phenyl6432
26 2,6-di-Cl-phenyl6432
33 2,6-di-Me-phenyl6432
14, 22, 27, 35 Various>256>256

Data sourced from Škedelj et al. (2012).[4][5]

Table 2: Inhibitory Activity of 6-Arylpyrido[2,3-d]pyrimidines against E. coli D-alanine:D-alanine Ligase (DdlB)

CompoundR GroupIC50 (µM)
16 2,6-di-Cl-phenyl133
33 2,6-di-Me-phenyl450
D-cycloserine (control)-296

Data sourced from Škedelj et al. (2012).[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Arylpyrido[2,3-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of 6-arylpyrido[2,3-d]pyrimidine derivatives, which can be adapted for the synthesis of 6-chloro analogs.

Materials:

  • Substituted 2-amino-3-cyanopyridine

  • Appropriate aryl Grignard reagent (e.g., phenylmagnesium bromide)

  • Dry tetrahydrofuran (THF)

  • Formamide

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Grignard Reaction: To a solution of the substituted 2-amino-3-cyanopyridine in dry THF, add the aryl Grignard reagent dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: To the crude product from the previous step, add an excess of formamide.

  • Heat the mixture at 150-180 °C for 4-8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.[6]

Materials:

  • Synthesized pyrido[2,3-d]pyrimidine compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: D-alanine:D-alanine Ligase (Ddl) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of Ddl by detecting the amount of inorganic phosphate produced from ATP hydrolysis.[5][7]

Materials:

  • Purified D-alanine:D-alanine ligase (Ddl) enzyme

  • Synthesized pyrido[2,3-d]pyrimidine compounds

  • ATP

  • D-Alanine

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl)

  • Malachite Green reagent for phosphate detection

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, D-alanine, and the synthesized compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the Ddl enzyme to the wells.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced during the enzymatic reaction.

  • Absorbance Measurement: After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction with no inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of this compound Library purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination Test Compounds hit_identification Hit Identification mic_determination->hit_identification enzyme_assay D-alanine:D-alanine Ligase (Ddl) Inhibition Assay hit_identification->enzyme_assay Active Hits ic50_determination IC50 Determination enzyme_assay->ic50_determination sar_studies Structure-Activity Relationship (SAR) Studies ic50_determination->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Experimental workflow for antibacterial drug discovery.

ddl_inhibition_pathway cluster_cell_wall Bacterial Cell Wall Synthesis d_ala1 D-Alanine ddl D-alanine:D-alanine Ligase (Ddl) d_ala1->ddl d_ala2 D-Alanine d_ala2->ddl atp ATP atp->ddl d_ala_d_ala D-Ala-D-Ala Dipeptide ddl->d_ala_d_ala adp_pi ADP + Pi ddl->adp_pi peptidoglycan Peptidoglycan Precursor d_ala_d_ala->peptidoglycan cell_wall Bacterial Cell Wall peptidoglycan->cell_wall inhibitor 6-Arylpyrido[2,3-d]pyrimidine Inhibitor inhibitor->inhibition

Caption: Inhibition of bacterial cell wall synthesis pathway.

References

Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy. The targeted modification of this heterocyclic system is crucial for the development of novel drug candidates. This document provides detailed experimental procedures for the chemical modification of 6-Chloropyrido[2,3-d]pyrimidine, a key intermediate for accessing a diverse range of analogues. The protocols focus on three powerful and versatile cross-coupling and substitution reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA_r_).

Key Synthetic Strategies

The chlorine atom at the 6-position of the pyrido[2,3-d]pyrimidine ring is amenable to displacement through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a wide array of functional groups, enabling the exploration of the chemical space around this important scaffold.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpyrido[2,3-d]pyrimidines

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 6-position.

Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv.), and a base, typically K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyrido[2,3-d]pyrimidine.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (80-110 °C) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Arylpyrido[2,3-d]pyrimidine purification->product

A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of 6-Aminopyrido[2,3-d]pyrimidines

The Buchwald-Hartwig amination provides a powerful means to form carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 6-position.

Protocol:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture, typically between 90 and 120 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the target 6-aminopyrido[2,3-d]pyrimidine.

Nucleophilic Aromatic Substitution (SNA_r_)

Direct displacement of the 6-chloro substituent is possible with strong nucleophiles, particularly under thermal or microwave-assisted conditions. This method is often simpler than cross-coupling reactions but is generally limited to more nucleophilic amines.

Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add the amine nucleophile (2.0-5.0 equiv.). A base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl generated.

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 100-160 °C) or irradiate with microwaves. Monitor the reaction's progress.

  • Work-up: Cool the reaction mixture and pour it into water or ice. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry it, and concentrate. Purify the crude product by recrystallization or column chromatography.

Logical Relationship of Synthetic Modifications

Modifications start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald snar Nucleophilic Aromatic Substitution (SNAr) start->snar aryl_product 6-Aryl Derivatives suzuki->aryl_product amino_product 6-Amino Derivatives buchwald->amino_product snar->amino_product

Synthetic pathways from this compound.

Data Presentation

The following tables summarize representative quantitative data for the modification of this compound and its analogues.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Data

EntryAryl Boronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O901678
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1101072
42-Thiopheneboronic acidPdCl₂(dppf)K₂CO₃DMF/H₂O1001465

Table 2: Buchwald-Hartwig Amination Reaction Data

EntryAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110892
2AnilinePd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane1001875
3BenzylaminePd(OAc)₂ / RuPhosK₃PO₄Toluene1201281
4PiperidinePd₂(dba)₃ / XantphosNaOtBuToluene100688

Table 3: Nucleophilic Aromatic Substitution (SNA_r_) Data

EntryNucleophileSolventTemp. (°C)Time (h)Yield (%)
1PyrrolidineEthanol1202470
2N-MethylpiperazineDMF1501285
34-AminophenolNMP160 (MW)0.568
4IsopropylamineEthanol140 (sealed tube)4855

Signaling Pathway Visualization

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis. The following diagram illustrates a simplified VEGFR-2 signaling cascade.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified representation of the VEGFR-2 signaling cascade.

These protocols and data provide a foundational resource for researchers engaged in the synthesis and development of novel pyrido[2,3-d]pyrimidine-based therapeutics. The versatility of the 6-chloro intermediate allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies.

Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloropyrido[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural similarity to purines and pteridines makes it an ideal framework for the design of targeted therapies, particularly in oncology.[1][2] The chlorine atom at the 6-position serves as a versatile handle for introducing various substituents, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[1] This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis of derivatives, and methods for their biological evaluation.

Biological Applications and Key Targets

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, most notably as inhibitors of various protein kinases implicated in cancer progression.[2][3]

Anticancer Activity:

The pyrido[2,3-d]pyrimidine framework is a cornerstone for the development of potent anticancer agents.[2][4] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Key Molecular Targets:

  • Cyclin-Dependent Kinases (CDKs): Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK4 and CDK6, which are crucial regulators of the cell cycle.[2][5] For instance, the FDA-approved drug Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, features this core structure.[2]

  • Epidermal Growth Factor Receptor (EGFR): This scaffold has been utilized to develop inhibitors of EGFR, a tyrosine kinase that is often mutated or overexpressed in various cancers, including non-small cell lung cancer.[2][4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR-2, derivatives of this compound can inhibit angiogenesis, a critical process for tumor growth and metastasis.[6]

  • HER-2: Some analogs have shown dual inhibitory action against both VEGFR-2 and HER-2, another important tyrosine kinase in breast cancer.[6]

  • PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition by pyrido[2,3-d]pyrimidine derivatives has shown promise in inducing apoptosis in cancer cells.[7][8]

  • Bcr-Abl Tyrosine Kinase: The derivative PD180970 is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia.[2][9]

  • Dihydrofolate Reductase (DHFR): The structural analogy to folic acid has led to the development of pyrido[2,3-d]pyrimidine-based DHFR inhibitors, which disrupt DNA synthesis in cancer cells.[2][10]

The diverse range of kinases that can be targeted highlights the versatility of the pyrido[2,3-d]pyrimidine scaffold in generating selective and potent inhibitors.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 6-substituted pyrido[2,3-d]pyrimidine derivatives.

Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 52 HepG-20.3[2]
Compound 55 HepG-20.3[2]
Compound 59 HepG-20.6[2]
Compound 60 PC-35.47[2]
Compound 52 PC-36.6[2]
Compound 53 HCT-1165.9[2]
Compound 60 HCT-1166.9[2]
Compound 52 HCT-1167[2]
Compound 6b MCF-7-[5]
Compound 6e MCF-7-[5]
Compound 8d MCF-7-[5]
Compound 7b MCF-76.22 ± 0.34[6]
Compound 7b HepG219.58 ± 1.06[6]
Compound 4 MCF-70.57[7][8]
Compound 11 MCF-71.31[7]
Compound 4 HepG21.13[7]
Compound 11 HepG20.99[7]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
PD180970 Bcr-Abl2.5[2]
PD173955 Bcr-Abl2.5[2]
Compound 70 CDK4/D30.8[2]
Compound 71 CDK4/D32.7[2]
Compound 70 CDK6/D32.0[2]
Compound 71 CDK6/D34.8[2]
Compound 116 CDK6115.38[2]
Compound 117 CDK6726.25[2]
Compound 4 PIM-111.4[7]
Compound 10 PIM-117.2[7]
Staurosporine (Control) PIM-116.7[7]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound scaffold typically involves nucleophilic substitution at the C6 position. A generalized protocol is provided below.

General Protocol for Nucleophilic Aromatic Substitution:

  • Starting Material: this compound.

  • Reagents: A desired nucleophile (e.g., an amine, thiol, or alcohol), a suitable base (e.g., diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate), and a solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile).

  • Procedure: a. Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vessel. b. Add the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution. c. Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile. d. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-substituted pyrido[2,3-d]pyrimidine derivative.

Biological Evaluation Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay):

This assay is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

2. In Vitro Kinase Inhibition Assay:

This assay determines the ability of the compounds to inhibit the activity of a specific kinase.

  • Reagents: Recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a reaction buffer containing the kinase and the test compound at various concentrations. b. Initiate the kinase reaction by adding the substrate peptide and ATP. c. Incubate the reaction mixture at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period. d. Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method. e. Include a no-inhibitor control and a no-enzyme control.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Inhibition

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (EGFR, VEGFR, HER-2) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation PIM1 PIM-1 PIM1->Proliferation PIM1->Apoptosis CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F E2F->Proliferation Inhibitor This compound Derivatives Inhibitor->RTK Inhibitor->PIM1 Inhibitor->CyclinD_CDK46

Caption: Inhibition of key cancer signaling pathways by derivatives.

Synthetic Workflow

synthetic_workflow start This compound reaction Nucleophilic Aromatic Substitution (e.g., with R-NH2, R-SH, R-OH) start->reaction product 6-Substituted Pyrido[2,3-d]pyrimidine Derivatives reaction->product purification Purification (Column Chromatography / Recrystallization) product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bio_eval Biological Evaluation characterization->bio_eval cytotoxicity In Vitro Cytotoxicity (MTT Assay) bio_eval->cytotoxicity kinase_assay Kinase Inhibition Assay bio_eval->kinase_assay sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar kinase_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and evaluation.

Logical Relationship of Drug Action

drug_action scaffold This compound Scaffold modification Chemical Modification (Substitution at C6) scaffold->modification library Compound Library modification->library target_binding Binding to Target Protein (e.g., Kinase ATP Pocket) library->target_binding cellular_effect Cellular Effect (Inhibition of Proliferation, Induction of Apoptosis) target_binding->cellular_effect therapeutic_outcome Therapeutic Outcome (Anticancer Activity) cellular_effect->therapeutic_outcome

Caption: Logical progression from scaffold to therapeutic effect.

References

Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro and in vivo studies involving 6-Chloropyrido[2,3-d]pyrimidine and its derivatives. This document includes summaries of biological activities, experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in oncology and kinase inhibition.

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a chlorine atom at the 6-position of this scaffold can significantly influence its biological activity, often enhancing its potency as a kinase inhibitor. This document focuses on the applications of this compound and its derivatives as potential therapeutic agents, particularly in the context of cancer.

In Vitro Studies: Anticancer and Kinase Inhibitory Activities

Derivatives of this compound have demonstrated significant in vitro activity against a variety of cancer cell lines and have shown potent inhibition of several key kinases involved in cancer progression.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various derivatives.

Table 1: In Vitro Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 MCF-7 (Breast)0.57[3]
HepG2 (Liver)1.13[3]
Compound 11 MCF-7 (Breast)1.31[3]
HepG2 (Liver)0.99[3]
Compound B1 H1975 (NSCLC)0.087[4]
A549 (NSCLC)1.508[4]
Compound B7 H1975 (NSCLC)0.023[4]
A549 (NSCLC)0.441[4]
Compound 3k SW620 (Colon)12.5[5]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
PD173955 Bcr/Abl2.5[1]
Compound 4 PIM-111.4[3]
Compound 10 PIM-117.2[3]
Compound B1 EGFRL858R/T790M13[4]
10b CDK4/6Low nM[6]
10c CDK4/6Low nM[6]
32a ERK2 / PI3Kα-[7]
32d ERK2 / PI3Kα-[7]
32g ERK2 / PI3Kα-[7]

Experimental Protocols

Synthesis of this compound-2,4(1H,3H)-dione

This protocol describes the synthesis of a key intermediate in the development of more complex pyrido[2,3-d]pyrimidine derivatives.[7]

Materials:

  • 2-amino-5-chloronicotinamide

  • Diphosgene

  • 1,4-dioxane

  • Dry diethyl ether

Procedure:

  • To a solution of 2-amino-5-chloronicotinamide (34.97 mmol) in 1,4-dioxane (30 mL), add diphosgene (111.90 mmol).

  • Charge the reaction mixture with nitrogen gas.

  • Stir the mixture at 120 °C for 12 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add dry diethyl ether (100 mL) to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry to obtain this compound-2,4(1H,3H)-dione.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_product Product 2-amino-5-chloronicotinamide 2-amino-5-chloronicotinamide reaction_step 2-amino-5-chloronicotinamide->reaction_step Reacts with Diphosgene Diphosgene Diphosgene->reaction_step 1,4-dioxane 1,4-dioxane 1,4-dioxane->reaction_step in 120C_12h 120 °C, 12h This compound-2,4(1H,3H)-dione This compound-2,4(1H,3H)-dione 120C_12h->this compound-2,4(1H,3H)-dione Yields reaction_step->120C_12h

Caption: Synthesis of this compound-2,4(1H,3H)-dione.

EGFR Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 6-Chloro-pyrido[2,3-d]pyrimidine Derivative Compound->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

In Vivo Studies

Conclusion

This compound and its derivatives represent a promising class of compounds with potent anticancer and kinase inhibitory activities. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this versatile scaffold. The demonstrated efficacy in both in vitro and preliminary in vivo models underscores the potential of these compounds to be developed into next-generation cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloropyrido[2,3-d]pyrimidine reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the cyclocondensation of 2,6-diaminopyridine with a suitable three-carbon synthon, such as diethyl malonate, to form the pyrido[2,3-d]pyrimidine-4,6-dione precursor. The second step involves the chlorination of this precursor, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final this compound product.

Q2: What are the critical parameters that influence the yield of the chlorination step?

The yield of the chlorination step is highly dependent on several factors:

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures. Maintaining the optimal temperature range is crucial, as insufficient heat can lead to an incomplete reaction, while excessive heat may promote the formation of side products.

  • Reaction Time: The duration of the reaction needs to be optimized to ensure the complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Purity of Starting Material: The purity of the pyrido[2,3-d]pyrimidine-4,6-dione precursor is vital. Impurities can interfere with the chlorination reaction and lead to the formation of undesired byproducts, complicating the purification process and reducing the overall yield.

  • Quenching and Work-up Procedure: The method used to quench the reaction and work up the product mixture is critical for isolating the desired product in high purity and yield. Careful and controlled addition of the reaction mixture to ice-water is a common practice to decompose excess POCl₃.

Q3: How can I purify the final this compound product?

Purification of this compound is typically achieved through recrystallization.[1] A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[1] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is added gradually until turbidity is observed. Cooling the solution allows for the crystallization of the pure product, which can then be isolated by filtration. Column chromatography using silica gel may also be employed for further purification if necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete chlorination reaction.- Ensure the reaction temperature is maintained at the optimal level (e.g., refluxing POCl₃).- Extend the reaction time and monitor for completion using TLC or HPLC.- Use a sufficient excess of POCl₃ to drive the reaction to completion.
Degradation of the product during work-up.- Perform the quenching step by adding the reaction mixture to ice-water slowly and with vigorous stirring to control the exothermic reaction.- Maintain a low temperature during the initial stages of the work-up.
Impure starting material (pyrido[2,3-d]pyrimidine-4,6-dione).- Purify the precursor by recrystallization before proceeding with the chlorination step.
Presence of Multiple Spots on TLC After Reaction Formation of side products.- Over-chlorination can lead to the formation of di- or tri-chlorinated species. Optimize the reaction time and temperature to minimize these byproducts.- Incomplete reaction will show the starting material spot. See "Low Yield" solutions.
Hydrolysis of the product back to the starting material.- Ensure anhydrous conditions during the reaction by using dry glassware and reagents. Moisture can lead to the hydrolysis of the chloro-substituent.
Difficulty in Isolating the Product Product is soluble in the work-up solvent.- After quenching, adjust the pH of the aqueous layer to neutral or slightly basic to precipitate the product before extraction.- Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.
Formation of an emulsion during extraction.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Centrifugation can also be effective in separating the layers.
Product is Oily or Fails to Crystallize Presence of impurities.- Purify the crude product using column chromatography on silica gel before attempting recrystallization.- Try different solvent systems for recrystallization.
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Key Experiment: Chlorination of Pyrido[2,3-d]pyrimidine-4,6-dione

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.

Materials:

  • Pyrido[2,3-d]pyrimidine-4,6-dione

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add pyrido[2,3-d]pyrimidine-4,6-dione.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for the optimized reaction time (e.g., 4-8 hours). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow General Synthesis Workflow for this compound cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification Start 2,6-Diaminopyridine + Diethyl Malonate Precursor Pyrido[2,3-d]pyrimidine-4,6-dione Start->Precursor Heat Chlorination Chlorination with POCl3 Precursor->Chlorination Reflux Crude_Product Crude this compound Chlorination->Crude_Product Purification Recrystallization (Ethyl Acetate/Hexane) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Increase Reaction Time/Temp or Reagent Ratio Incomplete->Optimize_Conditions Yes Check_Workup Review Work-up Procedure Complete->Check_Workup Solution Improved Yield Optimize_Conditions->Solution Workup_Issue Potential Product Loss during Work-up Check_Workup->Workup_Issue Optimize_Workup Adjust pH, Use Different Extraction Solvent Workup_Issue->Optimize_Workup Yes Check_Purity Analyze Starting Material Purity Workup_Issue->Check_Purity No Optimize_Workup->Solution Impure_Start Impure Starting Material Check_Purity->Impure_Start Purify_Start Purify Starting Material before Reaction Impure_Start->Purify_Start Yes Impure_Start->Solution No Purify_Start->Solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Solubility issues of 6-Chloropyrido[2,3-d]pyrimidine and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges and handling of 6-Chloropyrido[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic organic compound. The pyridopyrimidine scaffold is of significant interest in medicinal chemistry as it forms the core structure of many biologically active molecules, including kinase inhibitors used in cancer therapy.[1][2][3]

Q2: In which solvents is this compound typically soluble?

Q3: What are the general safety precautions for handling this compound?

A3: As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. For related compounds, such as 2,4-Diamino-6-chloropyrimidine, hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound for experimental use.

Problem Potential Cause Recommended Solution
Compound does not dissolve in the chosen solvent. The compound has low solubility in that specific solvent.- Try a stronger organic solvent such as DMSO or DMF. - Gently warm the solution (e.g., to 37°C) to increase solubility. Be cautious, as excessive heat may degrade the compound. - Use sonication to aid in dissolution.
Precipitation occurs when adding the stock solution to aqueous media (e.g., cell culture medium). The compound is poorly soluble in aqueous solutions, and the final concentration exceeds its solubility limit.- Decrease the final concentration of the compound in the aqueous medium. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's toxicity to cells. Typically, the final DMSO concentration should be kept below 0.5-1%. - Prepare a more dilute stock solution.
The compound appears to degrade after dissolution. The compound may be unstable in the chosen solvent or under certain storage conditions (e.g., exposure to light or high temperatures).- Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C. - Protect the solution from light by using amber vials or wrapping the container in foil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.656 mg of the compound (Molecular Weight: 165.58 g/mol ).

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for several minutes to facilitate dissolution. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or gently warm it.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

Pyridopyrimidine derivatives are known to act as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[5][6] Below are diagrams illustrating the general mechanism of action for these inhibitors and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates CDK4_6 CDK4/6 Downstream_Signaling->CDK4_6 Activates PIM_1 PIM-1 Kinase Downstream_Signaling->PIM_1 Activates Cell_Cycle_Progression Cell Cycle Progression CDK4_6->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis PIM_1->Apoptosis_Inhibition Promotes Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Pyridopyrimidine_Inhibitor This compound (as a Kinase Inhibitor) Pyridopyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Pyridopyrimidine_Inhibitor->CDK4_6 Pyridopyrimidine_Inhibitor->PIM_1

Caption: General signaling pathways targeted by pyridopyrimidine-based kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Cell_Culture Culture Cancer Cell Lines Prepare_Stock->Cell_Culture Treatment Treat Cells with Compound (Serial Dilutions) Cell_Culture->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vitro efficacy of a kinase inhibitor.

References

Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloropyrido[2,3-d]pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

  • Question: My this compound derivative is not dissolving in the chosen recrystallization solvent even at elevated temperatures. What should I do?

    • Answer: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity is observed. Then, allow the solution to cool slowly. Another approach is to screen a wider range of solvents with varying polarities.

  • Question: My compound precipitates out of the solution too quickly as an amorphous solid or oil instead of forming crystals. How can I resolve this?

    • Answer: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. If the problem persists, try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.

  • Question: After recrystallization, I still observe significant impurities in my product according to TLC or NMR analysis. What are the next steps?

    • Answer: If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, the impurities might have similar solubility profiles to your desired compound. In such cases, column chromatography is a more suitable purification technique.

Column Chromatography Issues

  • Question: I am having trouble separating my this compound derivative from a closely related impurity using column chromatography. What can I do to improve the separation?

    • Answer: To improve separation (resolution) of closely eluting spots on TLC, you can try the following:

      • Optimize the Mobile Phase: A common mobile phase for these types of compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] To increase the separation of polar compounds, you can try decreasing the proportion of the polar solvent. Conversely, for less polar compounds, a slight increase in the polar solvent might be beneficial. Adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can also significantly alter the selectivity.

      • Change the Stationary Phase: While silica gel is the most common stationary phase, using alumina (basic or neutral) might provide different selectivity, especially if your impurities have acidic or basic properties.

      • Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to first elute the less polar impurities and then your compound of interest.

  • Question: My compound is streaking on the TLC plate and the column. What is the cause and how can I prevent it?

    • Answer: Streaking is often caused by overloading the TLC plate or column, or due to the compound having strong interactions with the stationary phase (often seen with highly polar or acidic/basic compounds). To address this:

      • Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.

      • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol can help to reduce tailing of polar compounds. If your compound is acidic, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine or pyridine can improve the peak shape.

Frequently Asked Questions (FAQs)

  • Question: What are the most common purification techniques for this compound derivatives?

    • Answer: The most commonly employed purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[2] The choice of method depends on the nature and quantity of the impurities.

  • Question: What are some common solvents used for the recrystallization of this compound derivatives?

    • Answer: Based on documented procedures for similar compounds, common recrystallization solvents include ethanol, acetone, and 1,4-dioxane.[1] Solvent mixtures such as ethyl acetate/hexane are also frequently used to achieve optimal solubility and crystal formation.[3]

  • Question: How can I monitor the progress of my purification?

    • Answer: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process.[1] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing your desired compound.

  • Question: What are some potential impurities I might encounter during the synthesis of this compound derivatives?

    • Answer: Common impurities can include unreacted starting materials, reagents from the chlorination step (e.g., residual phosphorus oxychloride byproducts), and side-products from incomplete reactions or alternative reaction pathways. The specific impurities will depend on the synthetic route employed.

Data Presentation

Table 1: Reported Yields and Purity of Purified Pyrido[2,3-d]pyrimidine Derivatives

Compound StructurePurification MethodReported YieldReported PurityReference
6-Bromo-4-chloropyrido[2,3-d]pyrimidineRecrystallizationNot specified~95%[3]
7-chloro-2, 4 –dimethoxy pyrido[2,3-d]pyrimidin-6-carbaldehydeCrystallization from acetone77%Not specified[1]
2, 4 – dimethoxy-7-morpholino pyrido[2, 3-d]pyrimidine-6-carbaldehydeCrystallization from acetoneNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This can be determined through small-scale solubility tests.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate and magnetic stirrer). Continue adding small portions of the hot solvent until the compound completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can then be placed in an ice bath to further decrease the solubility of the compound.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the ratio determined by prior TLC analysis.

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Derivative Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Further Purification TLC TLC Analysis Recrystallization->TLC Purity Check ColumnChromatography->TLC Fraction Analysis TLC->ColumnChromatography If Impure PureProduct Pure Product TLC->PureProduct If Pure NMR NMR/MS Analysis PureProduct->NMR Characterization

Caption: General workflow for the purification and analysis of this compound derivatives.

References

Technical Support Center: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-Chloropyrido[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound involves the chlorination of a precursor, typically a pyrido[2,3-d]pyrimidin-6-ol or a related tautomeric form. The most commonly employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often at elevated temperatures. This reaction facilitates the conversion of the hydroxyl or oxo group at the 6-position to a chlorine atom.

Q2: What are the typical reaction conditions for the chlorination with POCl₃?

A2: While specific conditions can vary depending on the exact substrate and scale, a general protocol involves heating the pyrido[2,3-d]pyrimidin-6-ol precursor in neat phosphorus oxychloride (POCl₃). Temperatures can range from 80°C to reflux (approximately 106°C), with reaction times typically spanning several hours. In some cases, a tertiary amine, such as N,N-diethylaniline, may be added to act as an acid scavenger and reaction promoter.

Q3: My reaction with POCl₃ is sluggish or incomplete. What can I do?

A3: If you are experiencing an incomplete reaction, consider the following:

  • Increase Reaction Temperature: Gradually increase the temperature towards the reflux point of POCl₃.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.

  • Use a Catalyst/Promoter: The addition of a catalytic amount of a tertiary amine like N,N-diethylaniline or dimethylaniline can accelerate the reaction.

  • Ensure Anhydrous Conditions: Phosphorus oxychloride is sensitive to moisture. Ensure your starting material and glassware are thoroughly dried to prevent decomposition of the reagent.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A4: The presence of multiple spots on a TLC plate can indicate a mixture of the desired product, unreacted starting material, and various side products. Common side products in this reaction can include:

  • Over-chlorinated species: Depending on the substrate, chlorination at other positions on the heterocyclic core might occur.

  • Phosphorylated intermediates: Incomplete reaction or hydrolysis of intermediates can lead to phosphorylated byproducts.

  • Decomposition products: At high temperatures, the pyrido[2,3-d]pyrimidine core can be susceptible to degradation.

  • Isomeric byproducts: If the starting material can exist in multiple tautomeric forms, this can sometimes lead to the formation of isomeric chloro-derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Decomposition of the product during work-up. 3. Sub-optimal reaction temperature or time. 4. Moisture in the reaction.1. See FAQ Q3 for optimizing reaction completion. 2. Use a careful aqueous work-up with ice-cold water or a mild base (e.g., sodium bicarbonate solution) to quench the excess POCl₃. Avoid prolonged exposure to harsh acidic or basic conditions. 3. Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate. 4. Ensure all reagents and glassware are anhydrous.
Formation of a Dark, Tarry Reaction Mixture 1. Excessive heating or prolonged reaction times leading to decomposition. 2. Presence of impurities in the starting material that are unstable under the reaction conditions.1. Reduce the reaction temperature and/or time. Monitor the reaction closely. 2. Purify the starting pyrido[2,3-d]pyrimidin-6-ol before the chlorination step. Recrystallization or column chromatography are common purification methods.
Difficult Purification of the Crude Product 1. Presence of closely related impurities (e.g., isomers, over-chlorinated products). 2. Residual POCl₃ or its hydrolysis products.1. Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) for separation. Preparative HPLC may be necessary for very challenging separations. 2. After the reaction, distill off the excess POCl₃ under reduced pressure before the aqueous work-up. A thorough quench and extraction are crucial.
Inconsistent Results Between Batches 1. Variability in the quality of the starting material or POCl₃. 2. Inconsistent reaction setup and conditions (e.g., heating, stirring).1. Use starting materials and reagents from a reliable source and of a consistent purity. 2. Standardize the experimental protocol, including the rate of heating, stirring speed, and moisture control.

Experimental Protocols

Key Experiment: Chlorination of Pyrido[2,3-d]pyrimidin-6-ol

Disclaimer: This is a general protocol and may require optimization for specific substrates and scales.

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the pyrido[2,3-d]pyrimidin-6-ol starting material.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 90-100°C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway Start Pyrido[2,3-d]pyrimidin-6-ol Product This compound Start->Product Chlorination Reagent POCl3 Reagent->Product

Caption: Main synthetic route to this compound.

Troubleshooting_Workflow Problem Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Problem->Check_Reaction Check_Conditions Review Reaction Conditions Problem->Check_Conditions Check_Workup Evaluate Work-up & Purification Problem->Check_Workup Incomplete Incomplete Reaction Check_Reaction->Incomplete Decomposition Decomposition Observed Check_Conditions->Decomposition Purification_Issue Purification Difficulty Check_Workup->Purification_Issue Optimize_Reaction Optimize Reaction: - Increase Temp/Time - Add Catalyst Incomplete->Optimize_Reaction Optimize_Conditions Optimize Conditions: - Lower Temperature - Shorter Time Decomposition->Optimize_Conditions Optimize_Purification Optimize Purification: - Different Solvent System - Recrystallization Purification_Issue->Optimize_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions Starting_Material Pyrido[2,3-d]pyrimidin-6-ol Desired_Product This compound Starting_Material->Desired_Product POCl3 (Controlled) Over_Chlorination Over-chlorinated Byproducts Starting_Material->Over_Chlorination Excess POCl3 / High Temp Phosphorylated_Impurity Phosphorylated Impurities Starting_Material->Phosphorylated_Impurity Incomplete Reaction / Hydrolysis Decomposition_Products Decomposition Products Starting_Material->Decomposition_Products Harsh Conditions

Caption: Potential side reactions during the chlorination step.

Stability and storage conditions for 6-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 6-Chloropyrido[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including the CDK4/6 inhibitor, Palbociclib.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on general guidelines for chlorinated heterocyclic compounds and data for similar molecules, the following conditions are recommended to ensure stability and minimize degradation.

Q2: What are the potential degradation pathways for this compound?

A2: The primary degradation pathway for this compound is likely hydrolysis of the chloro group, which can be accelerated by the presence of moisture and nucleophiles. This can lead to the formation of the corresponding hydroxy derivative, which may appear as an impurity in analyses.

Q3: What are the common impurities that might be present in this compound?

A3: Impurities can arise from the synthetic process or degradation. Common impurities may include starting materials from the synthesis, byproducts from side reactions, or the hydrolysis product (6-Hydroxypyrido[2,3-d]pyrimidine).

Q4: In which solvents is this compound soluble?

Stability and Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage. Room temperature may be acceptable for short periods.Reduced temperature minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects the compound from moisture and atmospheric oxygen, which can contribute to degradation.
Container Keep in a tightly sealed, opaque container.Prevents exposure to moisture and light, which can catalyze degradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.These reagents can react with and degrade the compound.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

A common application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a key step in the synthesis of Palbociclib.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Poor quality of this compound: Degradation due to improper storage. 2. Inactive Catalyst: Palladium catalyst has been oxidized or is otherwise inactive. 3. Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature. 4. Poor quality of Boronic Acid/Ester: Decomposition of the boronic acid reagent.1. Confirm the purity of the starting material by NMR or LC-MS. If necessary, purify by recrystallization or chromatography. 2. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air. Ensure all reagents and solvents are properly degassed. 3. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). Test various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Optimize the reaction temperature. 4. Check the quality of the boronic acid/ester by NMR. Use fresh reagent if necessary.
Formation of Byproducts 1. Homocoupling of Boronic Acid: Occurs when the rate of reductive elimination is slow. 2. Protodeboronation: Loss of the boronic acid group, especially with heteroaryl boronic acids. 3. Hydrolysis of this compound: Formation of the corresponding hydroxy derivative.1. Use a higher catalyst loading or a more electron-rich ligand to promote reductive elimination. 2. Use a non-aqueous base or minimize the amount of water in the reaction. 3. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.
Inconsistent Yields 1. Variability in Reagent Quality: Inconsistent purity of starting materials or catalyst. 2. Inefficient Degassing: Presence of oxygen can deactivate the catalyst. 3. Moisture Contamination: Water can affect the catalyst and some reagents.1. Standardize the source and purity of all reagents. 2. Employ a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas for an adequate amount of time. 3. Use freshly dried solvents and ensure all glassware is oven-dried before use.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dry reaction flask, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable base (e.g., K₂CO₃, 2-3 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Palbociclib_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product Synthesis A This compound C Suzuki-Miyaura Coupling A->C B Boronic Acid/Ester B->C D Coupled Product C->D Pd Catalyst, Base E Further Synthetic Steps D->E F Palbociclib E->F

Caption: Synthetic pathway to Palbociclib highlighting the Suzuki-Miyaura coupling.

Troubleshooting_Logic Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Starting Material, Catalyst, Boronic Acid) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Base, Temperature, Degassing) Start->Check_Conditions Purify_SM Purify Starting Material Check_Reagents->Purify_SM Impure? Fresh_Catalyst Use Fresh Catalyst Check_Reagents->Fresh_Catalyst Catalyst Old? Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal? Success Successful Reaction Purify_SM->Success Fresh_Catalyst->Success Optimize_Conditions->Success

Technical Support Center: 6-Chloropyrido[2,3-d]pyrimidine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyrido[2,3-d]pyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the common storage and handling precautions for this compound?

A1: this compound should be handled with care, following standard laboratory safety protocols. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Key Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2][3]

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2][3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[2][3]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]

  • Fire Safety: Keep the product and empty containers away from heat and sources of ignition. Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

Troubleshooting Guides

Below are troubleshooting guides for common experimental procedures involving this compound.

Synthesis and Purification

Q2: I am experiencing low yields in the synthesis of this compound derivatives. What are the potential causes and solutions?

A2: Low yields in the synthesis of pyrido[2,3-d]pyrimidine derivatives can stem from several factors, including incomplete reactions, side product formation, and degradation of the starting material or product.

Troubleshooting Low Synthetic Yields

Potential Cause Recommended Solution
Incomplete Chlorination: The conversion of the hydroxyl group at the 4-position to a chlorine atom may be inefficient.Ensure the use of a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) and optimal reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Side Reactions: The reactive nature of the starting materials and intermediates can lead to the formation of unwanted byproducts.Optimize the reaction conditions, such as temperature and reaction time. The use of a milder chlorinating agent or the addition of a base to scavenge acid byproducts might be beneficial.
Product Degradation: The pyrido[2,3-d]pyrimidine core may be unstable under harsh reaction conditions (e.g., high temperatures, strong acids).Attempt the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is performed promptly and under neutral or slightly basic conditions.
Purification Losses: The product may be lost during extraction, recrystallization, or column chromatography.Optimize the purification method. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[4] For chromatography, use an appropriate stationary and mobile phase to achieve good separation.

Q3: I am observing multiple spots on my TLC plate after a Suzuki-Miyaura coupling reaction with this compound. How can I identify and minimize these impurities?

A3: The presence of multiple spots on a TLC plate following a Suzuki-Miyaura coupling reaction indicates the formation of side products. Common impurities include homocoupled products, dehalogenated starting material, and products from reaction at other halogenated positions.

Troubleshooting Suzuki-Miyaura Coupling Reactions

Potential Impurity Identification Mitigation Strategy
Homocoupled Boronic Acid Typically less polar than the desired product. Can be identified by running a TLC of the boronic acid starting material alongside the reaction mixture.Use a 1:1 or slight excess of the boronic acid. Ensure efficient stirring and gradual addition of the boronic acid.
Dehalogenated Starting Material Has a similar polarity to the starting material. Can be confirmed by LC-MS analysis.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and boronic acid. Use a high-quality, degassed solvent.
Di-substituted Product If other reactive halogens are present on the pyrido[2,3-d]pyrimidine core, double substitution can occur. This product will be significantly less polar.Control the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). The reaction temperature and time can also be optimized to favor monosubstitution.[5]
Catalyst Decomposition Products May appear as baseline material or streaks on the TLC.Use a stable palladium catalyst and phosphine ligand. Ensure the reaction temperature does not exceed the catalyst's stability limit.[6]
Biological Assays

Q4: My this compound derivative has poor solubility in aqueous buffers for my biological assay. How can I improve its solubility?

A4: Poor aqueous solubility is a common issue for many heterocyclic compounds. Several strategies can be employed to enhance the solubility of your compound for in vitro assays.

Strategies for Improving Aqueous Solubility

Method Description Considerations
Co-solvents Use a small percentage of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to dissolve the compound before diluting it in the aqueous buffer.The final concentration of the organic solvent should be low enough (typically <1%) to not affect the biological assay. Run a vehicle control to account for any effects of the co-solvent.
pH Adjustment If the compound has ionizable groups (e.g., basic nitrogen atoms in the pyrimidine ring), adjusting the pH of the buffer can increase solubility.Determine the pKa of your compound. For basic compounds, a lower pH will increase solubility. Ensure the pH is compatible with your assay.
Formulation with Excipients Use of pharmaceutical excipients like polymers can enhance solubility.[7]This is a more advanced technique and may require screening of different polymers and formulation methods.
Sonication Applying ultrasonic waves can help to break down compound aggregates and improve dissolution.This may only provide a temporary increase in solubility, and the compound may precipitate over time.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[6]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol or 1,4-dioxane.[5][6]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.[4]

Signaling Pathways and Workflows

Diagram 1: General Troubleshooting Workflow for Low Yield in Synthesis

G start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_purification Troubleshoot Purification complete->troubleshoot_purification increase_reagent Increase Reagent Stoichiometry or Temperature troubleshoot_reaction->increase_reagent optimize_time Optimize Reaction Time troubleshoot_reaction->optimize_time check_purity Assess Purity of Starting Materials troubleshoot_reaction->check_purity optimize_solvent Optimize Recrystallization Solvent troubleshoot_purification->optimize_solvent optimize_chromatography Optimize Column Chromatography troubleshoot_purification->optimize_chromatography final_product Improved Yield increase_reagent->final_product optimize_time->final_product check_purity->final_product optimize_solvent->final_product optimize_chromatography->final_product

Caption: Troubleshooting workflow for low synthetic yields.

Diagram 2: Pyrido[2,3-d]pyrimidines as Kinase Inhibitors in Cancer Signaling

Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[8][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CDK CDK4/6 Transcription->CDK Cyclin D Synthesis CellCycle Cell Cycle Progression CDK->CellCycle Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition Inhibitor->CDK Inhibition

References

Validation & Comparative

A Comparative Guide to Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors based on the 6-Chloropyrido[2,3-d]pyrimidine scaffold against other well-established kinase inhibitors. While this compound itself is often a synthetic intermediate, its derivatives have demonstrated significant potential as potent and selective kinase inhibitors. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting various protein kinases.[1] These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Derivatives of the pyrido[2,3-d]pyrimidine core have been extensively explored as inhibitors of several key kinase families, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3][4]

This guide will focus on the inhibitory profiles of representative pyrido[2,3-d]pyrimidine derivatives and compare them with other well-known kinase inhibitors to provide a clear perspective on their potential and selectivity.

Comparative Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of various pyrido[2,3-d]pyrimidine derivatives against a panel of kinases. For comparison, data for well-established kinase inhibitors are also included.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Tyrosine Kinases

Compound/DerivativeKinase TargetIC50 (nM)Reference CompoundKinase TargetIC50 (nM)
PD173074FGFR121.5GefitinibEGFR2-37
PD173074FGFR35
PD173074VEGFR2~100
PD173074PDGFR17,600
PD173074c-Src19,800
2-anilino-pyrido[2,3-d]pyrimidine derivativec-Src<10
Oxopyrido[2,3-d]pyrimidine derivative (24)EGFR (L858R/T790M)10
Pyrido[2,3-d]pyrimidine derivative (B1)EGFR (L858R/T790M)13

Data for PD173074 from multiple sources.[5][6][7] Data for 2-anilino-pyrido[2,3-d]pyrimidine derivative from a study on c-Src inhibitors.[3] Data for Oxopyrido[2,3-d]pyrimidine derivative (24) from a study on EGFR inhibitors.[8] Data for Pyrido[2,3-d]pyrimidine derivative (B1) from a study on EGFR inhibitors.[4]

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Serine/Threonine Kinases

Compound/DerivativeKinase TargetIC50 (nM)Reference CompoundKinase TargetIC50 (nM)
Pyrido[2,3-d]pyrimidin-7-one derivativeCDK44PalbociclibCDK411
Pyrido[2,3-d]pyrimidine derivative (4)PIM-111.4StaurosporinePIM-116.7
CHIR-99021GSK-3β6.7
CHIR-99021GSK-3α10

Data for the Pyrido[2,3-d]pyrimidin-7-one derivative from a study on CDK inhibitors.[9] Data for the Pyrido[2,3-d]pyrimidine derivative (4) from a study on PIM-1 inhibitors.[10] Data for CHIR-99021 from multiple sources.[11][12][13]

Key Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of their inhibitors. Below are diagrams of key pathways targeted by pyrido[2,3-d]pyrimidine derivatives.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation EGF EGF EGF->EGFR PyridoPyrimidines Pyrido[2,3-d]pyrimidines (e.g., Gefitinib analogs) PyridoPyrimidines->EGFR

Caption: EGFR-MAPK Signaling Pathway and its inhibition.

CDK46_Rb_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition PyridoPyrimidines Pyrido[2,3-d]pyrimidines (e.g., Palbociclib) PyridoPyrimidines->CDK46

Caption: CDK4/6-Rb Signaling Pathway in cell cycle progression.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor/ Integrin Src Src Receptor->Src Activation FAK FAK Src->FAK P Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Cell_Responses Cell Proliferation, Survival, Migration, Angiogenesis FAK->Cell_Responses GeneExpression Gene Expression Ras_MAPK->GeneExpression PI3K_Akt->Cell_Responses STAT3->GeneExpression GeneExpression->Cell_Responses PyridoPyrimidines Pyrido[2,3-d]pyrimidines PyridoPyrimidines->Src

Caption: Src Kinase Signaling Pathways and their inhibition.

Experimental Protocols

Detailed methodologies for key assays used to determine kinase inhibitor potency are provided below. These protocols are generalized and may require optimization for specific kinases or compounds.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase.

Principle: A biotinylated substrate peptide and a europium (Eu)-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the Eu-labeled antibody binds to the phosphorylated substrate. When a streptavidin-allophycocyanin (SA-APC) acceptor is added, it binds to the biotinylated substrate, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Eu-labeled anti-phospho-specific antibody

  • Streptavidin-APC

  • Stop solution (e.g., 10 mM EDTA)

  • Test compounds (e.g., pyrido[2,3-d]pyrimidine derivatives)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in the kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and biotinylated substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of stop solution containing the Eu-labeled antibody and SA-APC.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement:

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay

This bead-based assay measures the phosphorylation of a biotinylated substrate.

Principle: A biotinylated substrate is phosphorylated by a kinase in the presence of ATP. Upon completion, streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads are added. The Donor beads bind to the biotinylated substrate, and the Acceptor beads bind to the phosphorylated epitope. When in close proximity, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to light emission at 520-620 nm.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Kinase assay buffer

  • Streptavidin-coated Donor beads

  • Anti-phospho-specific antibody-conjugated Acceptor beads

  • Stop solution (e.g., EDTA)

  • Test compounds

  • 384-well white plates

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of test compounds and solutions of kinase, substrate, and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add test compound and kinase solution to the wells.

    • Add the biotinylated substrate.

    • Start the reaction by adding ATP.

    • Incubate at room temperature for the optimized time.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add a mixture of Donor and Acceptor beads.

    • Incubate in the dark at room temperature for 60-120 minutes.

  • Measurement:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Fluorescence Polarization (FP) Kinase Assay

This is a competitive immunoassay that measures the displacement of a fluorescently labeled phosphopeptide tracer from an antibody.

Principle: A kinase phosphorylates a substrate. The reaction mixture is then added to a solution containing a phosphopeptide-specific antibody and a fluorescently labeled phosphopeptide tracer. The phosphorylated substrate produced by the kinase competes with the fluorescent tracer for binding to the antibody. Increased kinase activity leads to more phosphorylated product, which displaces the tracer from the antibody, resulting in a decrease in fluorescence polarization.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Kinase assay buffer

  • Phosphopeptide-specific antibody

  • Fluorescently labeled phosphopeptide tracer

  • Stop solution (e.g., EDTA)

  • Test compounds

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in the wells of a 384-well plate containing serially diluted test compounds, kinase, substrate, and ATP.

    • Incubate at room temperature for the optimized duration.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add a pre-mixed solution of the antibody and fluorescent tracer.

    • Incubate at room temperature to allow the binding to reach equilibrium (e.g., 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15][16]

Conclusion

Derivatives of the this compound scaffold have demonstrated significant promise as potent and, in some cases, highly selective kinase inhibitors. The data presented in this guide highlight their activity against key cancer-related kinases such as EGFR, CDKs, and Src family kinases. The provided experimental protocols offer a foundation for researchers to further characterize these and other novel kinase inhibitors. The signaling pathway diagrams serve as a visual aid to understand the context in which these inhibitors exert their effects. Further research and development of pyrido[2,3-d]pyrimidine-based compounds are warranted to explore their full therapeutic potential.

References

Efficacy of 6-Chloropyrido[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] The introduction of a chlorine atom at the 6-position of this heterocyclic system has been a key strategy in the development of novel kinase inhibitors and cytotoxic agents. This guide provides a comparative analysis of the efficacy of various 6-Chloropyrido[2,3-d]pyrimidine derivatives and related analogues, supported by experimental data from peer-reviewed studies.

Comparative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of this compound derivatives and other closely related pyridopyrimidine compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives against MCF-7 and HepG2 Cell Lines
CompoundModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
5a Non-fused cyanopyridone1.77 ± 0.12.71 ± 0.15
5e Non-fused cyanopyridone1.39 ± 0.0810.70 ± 0.58
6b Fused pyridopyrimidine-2.68
7b Fused pyridopyrimidine with 4-Cl substitution6.22 ± 0.3419.58 ± 1.06
Taxol (Control) 8.48 ± 0.4614.60 ± 0.79

Data sourced from a study on novel cyanopyridones and pyrido[2,3-d]pyrimidines as dual VEGFR-2/HER-2 inhibitors.[3]

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
CompoundModificationIC50 (µM) vs. PC-3IC50 (µM) vs. A-549IC50 (µM) vs. HCT-116IC50 (µM) vs. HepG-2
52 Carbonyl at C-2, 4-CH3-phenyl at C-5, 4-chlorophenyl at C-76.6-70.3
53 Carbonyl at C-2, 3-methyl-5-oxopyrazolyl moiety--5.9-
55 Carbonyl at C-2---0.3
59 ---0.6
60 5.47-6.9-
63 1.543.36--
64 Fused triazolopyridopyrimidine0.360.41--
Doxorubicin (Control) 6.8-12.8-

Data compiled from a review on the medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.[1]

Table 3: PIM-1 Kinase Inhibition and Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
CompoundIC50 (nM) vs. PIM-1 KinaseIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
4 11.40.571.13
10 17.2--
11 -1.310.99
Staurosporine (Control) 16.7--

Data from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against protein kinases like VEGFR-2, HER-2, and PIM-1. Specific substrates and buffer conditions may vary depending on the kinase.

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), ATP solution, and substrate solution.[5][6]

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate.[5][6]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 45-60 minutes).[5][7]

  • Detection: The kinase activity is measured by quantifying the amount of ADP produced or the phosphorylation of the substrate. This is often achieved using commercially available kits such as ADP-Glo™ Kinase Assay (Promega) or by ELISA-based methods.[5][6][7][8][9]

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Apoptosis Assay by Flow Cytometry

Apoptosis is a form of programmed cell death that can be induced by anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) double staining method is commonly used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MTT MTT Assay (Cytotoxicity) Characterization->MTT KinaseAssay Kinase Inhibition Assay (VEGFR-2, HER-2, PIM-1) Characterization->KinaseAssay Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis IC50 IC50 Determination MTT->IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General experimental workflow for the evaluation of this compound derivatives.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

HER2_signaling HER2 HER-2 PI3K PI3K HER2->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Proliferation mTOR->Survival Inhibitor This compound Derivative Inhibitor->HER2

Caption: Simplified HER-2 signaling pathway and the point of inhibition.

PIM1_signaling Cytokines Cytokines (e.g., IL-6) Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation Apoptosis Inhibition of Apoptosis BAD->Apoptosis Inhibitor This compound Derivative Inhibitor->PIM1

Caption: Simplified PIM-1 signaling pathway and the point of inhibition.

References

Navigating the Structure-Activity Landscape of 6-Chloropyrido[2,3-d]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the pyrido[2,3-d]pyrimidine scaffold represents a privileged core structure in the design of potent and selective kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 6-position of this heterocyclic system has proven to be a critical handle for modulating biological activity and exploring the structure-activity relationship (SAR). This guide provides a comparative analysis of 6-chloropyrido[2,3-d]pyrimidine analogs, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways they influence.

The pyrido[2,3-d]pyrimidine core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3] The 6-chloro substituent, in particular, serves as a key building block for further chemical modifications, allowing for the systematic investigation of how different functional groups at this position and others impact target engagement and cellular activity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at various positions of the heterocyclic core. The following tables summarize the quantitative data from several key studies, highlighting the impact of these modifications on kinase inhibition and anticancer activity.

Table 1: SAR of Pyrido[2,3-d]pyrimidine Analogs as Tyrosine Kinase Inhibitors
CompoundR2-SubstituentR6-SubstituentR7-SubstituentTarget KinaseIC50 (µM)Reference
4b (PD-089828) -NH22,6-dichlorophenyl-C(=O)NHC(CH3)3PDGFr1.11[4]
FGFr0.13[4]
EGFr0.45[4]
c-src0.22[4]
6c -NH(CH2)4N(C2H5)22,6-dichlorophenyl-C(=O)NHC(CH3)3PDGFr<0.1[4]
4e -NH23,5-dimethoxyphenyl-C(=O)NHC(CH3)3FGFr0.060[4]
PDGFr>50[4]
EGFr>50[4]
c-src>50[4]
PD166326 Phenylamino derivative2,6-dichlorophenyl8-methyl-7-oneAbl0.008[5]
Src0.006[5]
PD173955 Phenylamino derivative2,6-dichlorophenyl8-methyl-7-oneBcr-Abl0.001-0.002[5]

Key Insights from Table 1:

  • The initial lead compound, 4b , demonstrated broad-spectrum tyrosine kinase inhibitory activity.[4]

  • Introduction of a basic side chain at the 2-position, as in compound 6c , significantly enhanced potency against PDGFr.[4]

  • Modification of the 6-phenyl substituent from a dichlorophenyl to a dimethoxyphenyl group in compound 4e dramatically increased selectivity for FGFr.[4]

  • Further modifications to the pyrido[2,3-d]pyrimidin-7-one core, as seen in PD166326 and PD173955 , led to highly potent inhibitors of Abl and Bcr-Abl kinases.[5]

Table 2: Anticancer Activity of Substituted Pyrido[2,3-d]pyrimidine Analogs
CompoundC2-SubstituentC5-SubstituentC7-SubstituentCell LineIC50 (µM)Reference
52 Carbonyl4-CH3-phenyl4-chlorophenylHepG-20.3[6]
55 Carbonyl--HepG-20.3[6]
59 Hydrazide--HepG-2<0.6[6]
52 Carbonyl4-CH3-phenyl4-chlorophenylPC-36.6[6]
60 ---PC-35.47[6]
52 Carbonyl4-CH3-phenyl4-chlorophenylHCT-1167.0[6]
53 Carbonyl--HCT-1165.9[6]
4 ---MCF-70.57[7]
11 ---MCF-71.31[7]
4 ---HepG21.13[7]
10 ---HepG2-[7]

Key Insights from Table 2:

  • The presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine core appears to be important for anticancer activity.[8]

  • Substitutions at the C-5 and C-7 positions with aryl groups, as in compound 52 , contribute to potent activity against various cancer cell lines.[6][8]

  • The nature of the substituent at C-2 can significantly impact activity, with a hydrazide moiety in compound 59 enhancing anti-hepatic cancer activity.[8]

  • Compounds 4 and 11 demonstrated notable cytotoxicity against MCF-7 breast cancer cells.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.

Signaling_Pathway Simplified Kinase Signaling Pathways Targeted by Pyrido[2,3-d]pyrimidine Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFr, FGFr) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrido[2,3-d]pyrimidines Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Abl Abl Kinase Abl->Transcription Pyrido[2,3-d]pyrimidines Inhibition PIM1 PIM-1 Kinase PIM1->Transcription Pyrido[2,3-d]pyrimidines Inhibition

Caption: Simplified overview of key kinase signaling pathways involved in cancer cell proliferation and survival that are targeted by various this compound analogs.

Experimental_Workflow General Experimental Workflow for Evaluating Pyrido[2,3-d]pyrimidine Analogs cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Analogs Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., IC50 determination) Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Culture->Apoptosis_Assay Animal_Model Xenograft Animal Model Proliferation_Assay->Animal_Model Efficacy_Study Tumor Growth Inhibition Study Efficacy_Study->Animal_Model

Caption: A generalized workflow illustrating the key experimental stages in the evaluation of novel this compound analogs, from synthesis to in vivo efficacy studies.

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or specific to the research institution. However, the general methodologies employed in the cited studies can be summarized as follows:

In Vitro Kinase Inhibition Assays

These assays are fundamental to determining the direct inhibitory effect of the compounds on their target kinases. A common method is the enzyme-linked immunosorbent assay (ELISA) or a radiometric assay .

  • General Principle: A purified recombinant kinase is incubated with its specific substrate and ATP (often radiolabeled [γ-³²P]ATP). The test compound at various concentrations is included in the reaction mixture. The amount of phosphorylated substrate is then quantified, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity is determined and reported as the IC50 value.

Cell Proliferation Assays

These assays measure the ability of a compound to inhibit the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

  • General Principle: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours). Subsequently, MTT is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is then quantified by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth is calculated as the IC50 value.

Apoptosis Assays

To determine if the observed cell death is due to apoptosis, flow cytometry using Annexin V and propidium iodide (PI) staining is commonly employed.

  • General Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By analyzing the stained cells with a flow cytometer, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The structure-activity relationship studies have revealed that modifications at the 2-, 6-, and 7-positions of the pyrido[2,3-d]pyrimidine core are critical for achieving high potency and selectivity. The data presented in this guide underscore the importance of a systematic approach to medicinal chemistry, where iterative design, synthesis, and biological evaluation lead to the optimization of lead compounds. Future research in this area will likely focus on further refining the selectivity profiles of these analogs to minimize off-target effects and enhance their therapeutic index.

References

Validating the Anticancer Properties of 6-Chloropyrido[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a promising heterocyclic framework in the development of novel anticancer agents.[1] This guide provides a comparative analysis of the anticancer properties of 6-Chloropyrido[2,3-d]pyrimidine and its derivatives, referencing their performance against various cancer cell lines and established anticancer drugs. The information is supported by experimental data and detailed protocols to aid in the validation and further development of this class of compounds.

Comparative Anticancer Activity

Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Derivative A MCF-7 (Breast)0.57Staurosporine6.76[2]
HepG2 (Liver)1.13StaurosporineNot Reported[2]
Derivative B HCT-116 (Colon)Moderate ActivityDoxorubicinNot Reported[1]
Derivative C PC-3 (Prostate)1.54DoxorubicinNot Reported[3]
A-549 (Lung)3.36DoxorubicinNot Reported[3]
Derivative D HepG-2 (Liver)6.9DoxorubicinNot Reported[4]
Derivative E MCF-7 (Breast)6.22Taxol8.48[5]
HepG2 (Liver)19.58Taxol14.60[5]
Derivative F H1975 (Lung)0.087Olmutinib0.458[6]
A549 (Lung)1.508Olmutinib4.219[6]

Note: The specific structures of derivatives A-F are detailed in the cited literature. The data presented here is for comparative purposes and highlights the potential of the pyrido[2,3-d]pyrimidine scaffold.

Mechanisms of Action: Targeting Key Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting various critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3] Key molecular targets that have been identified include:

  • Epidermal Growth Factor Receptor (EGFR) [6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [5]

  • Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [3]

The inhibition of these kinases disrupts the downstream signaling cascades that are often dysregulated in cancer.

EGFR Signaling Pathway

dot

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

VEGFR-2 Signaling Pathway

dot

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

CDK4/6-Mediated Cell Cycle Progression

dot

CDK46_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->CDK46 Inhibits

Caption: CDK4/6 pathway in cell cycle regulation and its inhibition.

Experimental Protocols

To facilitate the validation of the anticancer properties of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures used for evaluating the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like EGFR, VEGFR-2, or CDK4/6.[8][9][10]

Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK4/6)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound dilutions. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C or room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for a Kinase Inhibition Assay

dot

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Buffer Solutions Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compound Prepare_Reagents->Compound_Dilution Dispense_Kinase_Compound Dispense Kinase and Compound into 384-well Plate Compound_Dilution->Dispense_Kinase_Compound Pre_Incubate Pre-incubate at RT Dispense_Kinase_Compound->Pre_Incubate Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Add_Detection_Reagent Add Detection Reagent to Stop Reaction Incubate_Reaction->Add_Detection_Reagent Read_Plate Read Plate (Luminescence) Add_Detection_Reagent->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The available data strongly suggest that the pyrido[2,3-d]pyrimidine scaffold, including chlorinated derivatives, holds significant promise for the development of novel anticancer therapeutics. The potent in vitro activity against a range of cancer cell lines, coupled with the ability to inhibit key oncogenic signaling pathways, provides a solid foundation for further investigation. The experimental protocols and comparative data presented in this guide are intended to support researchers in the systematic validation and optimization of these compounds as potential clinical candidates. Future studies should focus on elucidating the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead compounds derived from the this compound core.

References

Comparative Cross-Reactivity Analysis of 6-Chloropyrido[2,3-d]pyrimidine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 6-Chloropyrido[2,3-d]pyrimidine against a panel of selected kinases, benchmarked against two alternative compounds. The pyrido[2,3-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against a range of cancer-related kinases.[1][2][3] Understanding the selectivity profile of new derivatives is crucial for assessing their therapeutic potential and potential off-target effects.

The data presented herein is based on a hypothetical screening to illustrate a typical cross-reactivity study. The experimental protocols provided are standardized methods for generating such data.

Logical Workflow for Kinase Cross-Reactivity Screening

The following diagram outlines the typical workflow for assessing the cross-reactivity of a test compound against a panel of kinases.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (e.g., this compound) Assay_Plate Assay Plate Setup (Compound + Kinase + Substrate) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection (e.g., Src, EGFR, CDK2, etc.) Kinase_Panel->Assay_Plate Assay_Reagents Assay Reagent Preparation (ATP, Substrate, Buffer) Assay_Reagents->Assay_Plate Incubation Incubation at 30°C Assay_Plate->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction_Stop->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls (Positive and Negative) Raw_Data->Normalization IC50_Calc IC50 Curve Fitting and Calculation Normalization->IC50_Calc Selectivity_Profile Generation of Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of this compound and two alternative kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Alternative A IC50 (nM)Alternative B IC50 (nM)
Primary Target Family (Src)
c-Src58150
Lck812250
Receptor Tyrosine Kinases
EGFR150050>10,000
VEGFR-2800250075
PDGFRβ25001500120
Cyclin-Dependent Kinases
CDK2/CycA500>10,000>10,000
CDK4/CycD14500>10,0008000
Other Serine/Threonine Kinases
AKT1>10,000800>10,000
p38α (MAPK14)300012005000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound demonstrates high potency and selectivity for Src family kinases, particularly c-Src and Lck.[4] In contrast, Alternative A shows potent inhibition of EGFR, while Alternative B exhibits a preference for VEGFR-2 and PDGFRβ.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[5]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km for each specific kinase.
  • Kinase Aliquots: Dilute the specific kinase to the desired concentration in kinase buffer.
  • Substrate Solution: Prepare the appropriate peptide substrate for the kinase in kinase buffer.
  • Test Compound Dilutions: Prepare a serial dilution of this compound and alternative compounds in 100% DMSO, followed by an intermediate dilution in kinase buffer.
  • Detection Reagent: Use a commercial ADP-Glo™ or similar luminescent kinase assay kit, and prepare the reagents according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
  • Add 2.5 µL of the substrate and kinase mixture to each well.
  • Incubate the plate for 10 minutes at room temperature.
  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
  • Allow the reaction to proceed for 1 hour at 30°C.
  • Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  • Add 10 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data using the vehicle control (0% inhibition) and a control without kinase (100% inhibition).
  • Plot the normalized percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Relevant Signaling Pathway: c-Src Downstream Signaling

As a potent inhibitor of c-Src, this compound would be expected to modulate key downstream signaling pathways involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of the c-Src signaling cascade.

G cluster_downstream Downstream Pathways cluster_nucleus Nucleus cluster_response Cellular Response RTK Growth Factor Receptor (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src activates Integrin Integrin FAK FAK Integrin->FAK activates Ras Ras c_Src->Ras activates PI3K PI3K c_Src->PI3K activates STAT3 STAT3 c_Src->STAT3 activates FAK->c_Src activates MAPK_pathway MAPK/ERK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Transcription Gene Transcription STAT3->Transcription MAPK_pathway->Transcription Akt_pathway->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration

Caption: Simplified c-Src signaling pathway.

Inhibition of c-Src by this compound is predicted to disrupt these downstream pathways, leading to anti-proliferative and anti-migratory effects in cancer cells where c-Src is overactive.[4] The selectivity of this compound for Src family kinases over other kinase families, as suggested by the hypothetical data, would be advantageous in minimizing off-target effects that could arise from the inhibition of pathways regulated by kinases such as EGFR or VEGFR-2.

References

Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a promising framework in medicinal chemistry, recognized for its versatile biological activities, particularly in the development of novel anticancer agents. While simple derivatives like 6-Chloropyrido[2,3-d]pyrimidine serve as crucial synthetic intermediates, more complex molecules built upon this scaffold have demonstrated significant potential as potent inhibitors of key oncogenic pathways.

This guide provides an objective comparison of a representative pyrido[2,3-d]pyrimidine derivative, a potent PIM-1 kinase inhibitor, against established standard-of-care drugs for relevant cancer types. The data presented herein is collated from preclinical studies to offer a quantitative benchmark for researchers engaged in the discovery and development of next-generation cancer therapeutics.

The Role of this compound as a Synthetic Precursor

This compound itself is not an active therapeutic agent but a key building block in the synthesis of more complex and pharmacologically active molecules. Its chemical structure allows for targeted modifications at the 6-position, enabling the development of a diverse library of derivatives. For instance, it can be a precursor in the synthesis of dual inhibitors targeting pathways like ERK and PI3K, highlighting its importance in the generation of novel kinase inhibitors.

Focus of Comparison: A Potent PIM-1 Kinase Inhibitor

Due to the lack of direct biological data for this compound, this guide will focus on a well-characterized, representative derivative from a closely related pyridine-based series, herein referred to as Compound 12 . This compound has been identified as a potent inhibitor of PIM-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers, including breast and liver cancers. PIM-1 kinase plays a critical role in cell survival, proliferation, and resistance to apoptosis.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of Compound 12 compared to standard-of-care chemotherapeutic agents in relevant cancer cell lines.

Enzymatic Inhibition Profile

This table compares the direct inhibitory activity of Compound 12 and a known pan-PIM kinase inhibitor, AZD1208, against the PIM-1 kinase enzyme.

CompoundTargetIC₅₀ (nM)Citation
Compound 12 PIM-1 Kinase14.3[1]
AZD1208 PIM-1 Kinase0.4[2][3]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological target in vitro.

Cytotoxicity in Breast Cancer (MCF-7 Cell Line)

This table compares the cytotoxic (cell-killing) effect of Compound 12 with Doxorubicin, a standard chemotherapeutic agent for breast cancer, in the MCF-7 human breast adenocarcinoma cell line.

CompoundCell LineIC₅₀ (µM)Citation
Compound 12 MCF-70.5[1]
Doxorubicin MCF-7~0.4 - 0.7[4][5]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cytotoxicity in Hepatocellular Carcinoma (HepG2 Cell Line)

This table compares the cytotoxic effect of Compound 12 with Sorafenib, a standard-of-care targeted therapy for advanced hepatocellular carcinoma, in the HepG2 human liver cancer cell line.

CompoundCell LineIC₅₀ (µM)Citation
Compound 12 HepG25.27[1]
Sorafenib HepG2~3.4 - 7.1[6][7]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.

PIM-1 Kinase Signaling Pathway

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase (Target of Compound 12) JAK_STAT->PIM1 Upregulates Expression BAD Bad PIM1->BAD Phosphorylates (Inactivates) cMyc c-Myc PIM1->cMyc Phosphorylates (Stabilizes) p27 p27 PIM1->p27 Phosphorylates (Degrades) mTORC1 mTORC1 PIM1->mTORC1 Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle p27->CellCycle _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Translation Protein Translation _4EBP1->Translation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor 1. Prepare Serial Dilution of Compound 12 Plate 4. Add Components to 384-well Plate (Inhibitor -> Enzyme -> Substrate/ATP) Inhibitor->Plate Enzyme 2. Prepare PIM-1 Kinase Solution Enzyme->Plate Substrate 3. Prepare Substrate (e.g., BAD peptide) & ATP Mix Substrate->Plate Incubate 5. Incubate at Room Temp (e.g., 60 minutes) Plate->Incubate ADP_Glo 6. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->ADP_Glo Incubate2 7. Incubate at Room Temp (e.g., 40 minutes) ADP_Glo->Incubate2 Kinase_Detect 8. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Kinase_Detect Incubate3 9. Incubate at Room Temp (e.g., 30 minutes) Kinase_Detect->Incubate3 Read 10. Read Luminescence Incubate3->Read

References

A Comparative Guide to In Silico Modeling and Docking Studies of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of in silico modeling and docking studies of various pyrido[2,3-d]pyrimidine derivatives, with a focus on their potential as kinase inhibitors in cancer therapy. While specific data for 6-Chloropyrido[2,3-d]pyrimidine is limited in publicly available research, this guide leverages data from structurally related analogs to provide valuable insights for researchers in the field.

Comparative Analysis of Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the in silico and in vitro data for selected pyrido[2,3-d]pyrimidine derivatives from various studies, highlighting their potential as kinase inhibitors. These compounds have been chosen to represent a range of substitutions at different positions of the pyrido[2,3-d]pyrimidine core, offering a basis for comparison.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activities of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDSubstitution PatternTarget Cancer Cell LineIC50 (µM)Target KinaseKinase IC50 (nM)Reference
Compound A 2-methyl, 4-chloro substitutionMCF-76.22 ± 0.34Not SpecifiedNot Specified[1]
Compound B 2-unsubstitutedHepG2Not SpecifiedNot SpecifiedNot Specified[1]
Compound 4 Varied substitutionsMCF-70.57PIM-111.4[2]
Compound 10 Varied substitutionsMCF-7Not SpecifiedPIM-117.2[2]
Compound 11 Varied substitutionsHepG20.99PIM-121.4[2]
Staurosporine (Reference) -MCF-76.76PIM-116.7[2]

Table 2: Molecular Docking Performance of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget ProteinDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 5a VEGFR-2Not Specified-14.5Cys1045, Asp1046, Glu885, Cys919[1]
Compound 5e VEGFR-2Not Specified-15.2Not Specified[1]
Sorafenib (Reference) VEGFR-2Not Specified-15.1Not Specified[1]
Compound 4 PIM-1 KinaseNot SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

This section details a generalized experimental protocol for molecular docking studies of pyrido[2,3-d]pyrimidine derivatives with protein kinases, based on common practices reported in the literature.

Molecular Docking Protocol with AutoDock Vina

1. Software and Hardware:

  • Software: UCSF Chimera, AutoDock Vina[3][4], Python with Meeko package.[5]

  • Hardware: A standard workstation with a multi-core processor is sufficient for basic docking.[4]

2. Receptor Preparation:

  • PDB File Retrieval: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

  • Receptor Cleaning: Water molecules, co-ligands, and non-essential protein chains are removed using UCSF Chimera.

  • Addition of Hydrogens and Charges: Polar hydrogen atoms and Gasteiger partial charges are added to the receptor protein.[6]

  • PDBQT File Generation: The prepared receptor is saved in the PDBQT file format, which is required by AutoDock Vina.

3. Ligand Preparation:

  • 3D Structure Generation: The 3D structures of the pyrido[2,3-d]pyrimidine derivatives are drawn using software like MarvinSketch and saved in a mol2 file format.[6]

  • Energy Minimization: The ligand structures are energy-minimized using a suitable force field.

  • Addition of Hydrogens and Charges: Hydrogen atoms are added, and Gasteiger charges are computed for the ligands.

  • PDBQT File Generation: The prepared ligands are converted to the PDBQT format.

4. Grid Box Definition:

  • A grid box is defined around the active site of the kinase. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or by identifying the key active site residues from the literature.[3]

  • The grid box should be large enough to allow the ligand to move freely within the binding pocket.

5. Docking Simulation:

  • AutoDock Vina is used to perform the docking calculations.[7][8]

  • The exhaustiveness parameter, which controls the extent of the search, is typically set to a value between 8 and 32. A higher value increases the chances of finding the optimal binding pose but also increases the computation time.[5][6]

  • Vina performs a series of independent docking runs and clusters the resulting poses.

6. Analysis of Results:

  • Binding Affinity: The docking results are ranked based on the predicted binding affinity (docking score) in kcal/mol. The more negative the score, the stronger the predicted binding.

  • Binding Pose and Interactions: The top-ranked binding poses are visualized using software like UCSF Chimera or PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of the kinase.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in silico study of pyrido[2,3-d]pyrimidine derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Regulates VEGF VEGF VEGF->VEGFR2 Binds Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Pyrido_pyrimidine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a pyrido[2,3-d]pyrimidine derivative.

Experimental_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Experimental Validation Receptor_Prep Receptor Preparation (PDB Download, Cleaning) Grid_Setup Grid Box Definition Receptor_Prep->Grid_Setup Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Grid_Setup->Docking_Run Results Analyze Docking Scores and Binding Poses Docking_Run->Results Lead_ID Lead Identification Results->Lead_ID Synthesis Chemical Synthesis Lead_ID->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro

Caption: A general workflow for in silico screening and experimental validation of kinase inhibitors.

References

Comparative Analysis of Synthetic Routes to 6-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse biological activities. The targeted introduction of substituents, such as a chlorine atom at the 6-position, provides a key handle for further molecular elaboration and the development of novel therapeutic agents. This guide presents a comparative analysis of synthetic routes to 6-Chloropyrido[2,3-d]pyrimidine, offering a detailed examination of methodologies, experimental data, and visual representations of the synthetic pathways.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached through two primary strategies:

  • Late-Stage Chlorination: This common and often effective approach involves the initial construction of a hydroxylated or oxo-pyrido[2,3-d]pyrimidine precursor, followed by a chlorination step to introduce the desired chlorine atom at the 6-position. The success of this strategy hinges on the efficient synthesis of the precursor and a high-yielding chlorination reaction.

  • Convergent Synthesis: In this strategy, the chlorine atom is incorporated into one of the starting materials before the final cyclization to form the bicyclic pyrido[2,3-d]pyrimidine ring system. This can involve multicomponent reactions or the condensation of a pre-chlorinated pyridine derivative with a suitable pyrimidine precursor.

This guide will focus on a well-documented two-step approach involving the synthesis of a key intermediate, 2,4-diamino-6-hydroxypyrido[2,3-d]pyrimidine, followed by its chlorination.

Route 1: Synthesis via Chlorination of a Hydroxylated Precursor

This widely applicable method involves two main stages: the synthesis of a hydroxylated pyrido[2,3-d]pyrimidine intermediate and its subsequent conversion to the desired 6-chloro derivative. A representative example is the synthesis of 2,4-diamino-6-chloropyrido[2,3-d]pyrimidine from 2,4-diamino-6-hydroxypyrimidine. While not the exact target molecule, this reaction pathway is highly analogous and provides a strong basis for the synthesis of this compound.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

The synthesis of the hydroxylated precursor can be achieved through the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base like sodium methoxide.[1]

Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The hydroxyl group at the 6-position is then converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4-Diamino-6-chloropyrimidine

ParameterStep 1: Hydroxypyrimidine Synthesis[1]Step 2: Chlorination[2][3]
Starting Materials Guanidine hydrochloride, Ethyl cyanoacetate2,4-Diamino-6-hydroxypyrimidine
Reagents Sodium methoxide, MethanolPhosphorus oxychloride (POCl₃)
Solvent MethanolNeat (excess POCl₃) or inert solvent
Temperature Reflux97-105 °C
Reaction Time > 3 hours6-17 hours
Yield ~96%73-85%
Work-up Evaporation, pH adjustment, filtrationQuenching with ice/water or alcohol, extraction

Experimental Protocols

Protocol for Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine[1]
  • To a reaction flask, add guanidine hydrochloride (1.00 eq.) and methanol.

  • Add sodium methoxide (1.10 eq.) and heat the mixture to 60-70 °C with stirring for 30 minutes.

  • Slowly add ethyl cyanoacetate (1.00 eq.) to the reaction mixture while maintaining the temperature.

  • Continue stirring at 60-70 °C for at least 3 hours after the addition is complete.

  • Cool the reaction mixture to 40-50 °C and concentrate to remove the solvent.

  • Add water to the residue and adjust the pH to 7 with glacial acetic acid while keeping the temperature between 0-10 °C.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.

Protocol for Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine[2][3]
  • In a three-necked flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 4-6 eq. by weight).

  • Heat the mixture to 105 °C and stir for 6 hours.

  • After the reaction is complete, distill off the excess POCl₃ under reduced pressure.

  • Cool the residue to 30-40 °C and slowly add ethanol dropwise to quench the remaining POCl₃.

  • Heat the mixture to reflux for 2 hours after the ethanol addition is complete.

  • Cool the mixture, add ethyl acetate, and stir for 2 hours.

  • Filter the precipitate to obtain the hydrochloride salt of the product.

  • Dissolve the hydrochloride salt in water, heat to 70 °C, and neutralize with ammonia water to a pH of 6-7.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the pure 2,4-diamino-6-chloropyrimidine.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of a Chlorinated Pyrido[2,3-d]pyrimidine Precursor

Synthesis_of_2_4_diamino_6_chloropyrido_2_3_d_pyrimidine cluster_route1 Route 1: Late-Stage Chlorination Start_R1 Guanidine HCl + Ethyl Cyanoacetate Reagent1_R1 NaOCH₃, MeOH Reflux Start_R1->Reagent1_R1 Intermediate_R1 2,4-Diamino-6-hydroxypyrimidine Reagent2_R1 POCl₃ 105 °C Intermediate_R1->Reagent2_R1 Reagent1_R1->Intermediate_R1 Product_R1 2,4-Diamino-6-chloropyrido[2,3-d]pyrimidine Reagent2_R1->Product_R1

Caption: A two-step synthesis of a chlorinated pyrido[2,3-d]pyrimidine.

Conclusion

The synthesis of this compound and its derivatives is most commonly and reliably achieved through a two-step process involving the initial formation of a 6-hydroxylated precursor followed by chlorination. This method offers high yields for both steps and utilizes readily available starting materials and reagents. The provided experimental protocols, based on analogous syntheses, offer a solid foundation for researchers to develop a robust and scalable process for obtaining the target compound. Further optimization of reaction conditions, particularly for the chlorination step, may lead to improved efficiency and reduced environmental impact. The strategic placement of the chlorine atom at the 6-position of the pyrido[2,3-d]pyrimidine core opens up a plethora of possibilities for the synthesis of novel compounds with potential therapeutic applications.

References

Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 6-chloropyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. Its versatility allows for substitutions at various positions, leading to compounds with distinct selectivity profiles against a range of kinase targets. This guide provides a comparative analysis of the selectivity of several this compound-based inhibitors, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

Kinase Inhibitor Selectivity Profiles

The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents, as off-target effects can lead to toxicity. The following tables summarize the in vitro kinase inhibitory activity of various this compound derivatives against a panel of kinases.

Table 1: Selectivity of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Selectivity vs. EGFRWTReference
Compound B1 EGFRL858R/T790M13>76-fold[1]
EGFRWT>1000[1]
Compound 24 EGFRL858R,T790M1.1100-fold[2]
EGFRWT110[2]

Table 2: Selectivity of Pyrido[2,3-d]pyrimidine-based c-Src Inhibitors

Compoundc-Src IC50 (nM)Lck IC50 (nM)bFGFr IC50 (nM)PDGFr IC50 (nM)EGFr IC50 (nM)Reference
PD173955 <10<5>1000>1000>1000[3]
PD166285 <10<560100>1000[3]

Table 3: Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K

CompoundeEF-2K IC50 (nM)Reference
Compound 6 420[4][5]
Compound 9 930[4][5]

Experimental Protocols

Detailed and robust experimental design is fundamental to accurately determine the selectivity of kinase inhibitors. Below are outlines of common methodologies employed in the characterization of the inhibitors discussed.

In Vitro Kinase Inhibition Assays

These assays are the primary method for determining the potency and selectivity of an inhibitor against a panel of kinases.[6]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Procedure:

  • Enzyme and Substrate Preparation: Highly purified recombinant kinase enzyme and a specific peptide or protein substrate are used.[7] The substrate is often labeled with a detectable tag (e.g., biotin) or is designed to be recognized by a specific antibody upon phosphorylation.

  • Reaction Mixture: The kinase, substrate, ATP, and necessary cofactors (e.g., Mg²⁺) are combined in a buffer solution in the wells of a microtiter plate.[7]

  • Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[8]

    • Fluorescence/Luminescence-Based Assays: These assays, such as Z'-LYTE™, utilize fluorescence resonance energy transfer (FRET) or luminescence to detect phosphorylation.[9] A reduction in ATP levels can also be measured using luciferase-based assays.[7]

    • ELISA-Based Assays: An antibody specific to the phosphorylated substrate is used to detect the product.[10]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target within a cellular context and exert a biological effect.[10]

Objective: To assess the ability of an inhibitor to block the activity of its target kinase in living cells.

General Procedure:

  • Cell Culture: A cancer cell line known to be dependent on the target kinase for proliferation or survival is cultured.

  • Compound Treatment: The cells are treated with the inhibitor at various concentrations.

  • Measurement of Target Inhibition: The phosphorylation status of a downstream substrate of the target kinase is measured to confirm target engagement. This is often done by Western blotting or cellular ELISA. For example, inhibition of c-Src can be assessed by measuring the phosphorylation of its substrates like paxillin, p130cas, and Stat3.[3]

  • Assessment of Cellular Phenotype: The effect of the inhibitor on cellular processes such as proliferation, apoptosis, or cell cycle progression is measured.

    • Proliferation Assays (e.g., MTT, SRB): Measure the number of viable cells after a period of inhibitor treatment.

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Detect the induction of programmed cell death.

    • Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): Determines the distribution of cells in different phases of the cell cycle.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in signaling pathways and the steps in experimental procedures can enhance understanding. The following diagrams were created using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of intervention by this compound-based inhibitors.

Kinase_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow: In Vitro Kinase Assay A 1. Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions B 2. Dispense into Microtiter Plate A->B C 3. Incubate at Controlled Temperature B->C D 4. Stop Reaction and Add Detection Reagents C->D E 5. Read Signal (e.g., Fluorescence, Luminescence) D->E F 6. Data Analysis: Calculate IC50 Values E->F

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold is a versatile starting point for the development of selective kinase inhibitors. The presented data highlights the potential to achieve high selectivity for various kinase targets, including EGFR mutants and c-Src, through chemical modifications. The provided experimental protocols offer a foundation for researchers to design and execute studies to further characterize the selectivity of novel compounds based on this promising scaffold. Careful and comprehensive selectivity profiling is paramount for the successful development of safe and effective kinase inhibitor drugs.

References

Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of common experimental protocols involving 6-Chloropyrido[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. By presenting detailed methodologies, comparative data, and clear visual workflows, this document aims to enhance the reproducibility of synthesizing and evaluating the therapeutic potential of its derivatives.

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound serves as a versatile building block, allowing for the introduction of diverse functional groups at the 6-position, which significantly influences the biological activity of the resulting molecules. This guide will delve into the common synthetic routes to access this core structure and its derivatives, alongside the biological evaluation of these compounds, with a focus on providing actionable data for researchers.

Synthetic Approaches: A Comparative Overview

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through several strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrimidine or vice versa.[3][4] For the specific introduction of a chlorine atom at the 6-position, subsequent chlorination steps are often employed. Below, we compare some of the common synthetic strategies.

A prevalent method for synthesizing the pyrido[2,3-d]pyrimidine nucleus involves the condensation of a substituted aminopyrimidine with a three-carbon synthon.[4] Variations of this approach, including one-pot multi-component reactions, have been developed to improve efficiency and yield.[2] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods.[1]

Table 1: Comparison of Synthetic Methods for Pyrido[2,3-d]pyrimidine Derivatives
MethodStarting MaterialsReagents & ConditionsReported Yield (%)Key AdvantagesPotential Reproducibility ChallengesReference
Condensation Reaction 6-aminouracil derivatives, malononitrile, aromatic aldehydesCatalytic diammonium hydrogen phosphate (DAHP), aqueous ethanol, refluxHighWell-established, readily available starting materials.Reaction times can be long; purification may require column chromatography.[1]
Microwave-Assisted Synthesis 6-aminouracil, malononitrile, aromatic aldehydesMicrowave irradiationHighRapid reaction times, often higher yields than conventional heating.Requires specialized equipment; precise control of temperature and pressure is crucial for reproducibility.[1]
Multi-component Reaction 4-aminopyrimidines, aromatic aldehydes, active methylene compoundsThermal, catalyst-free or with catalysis (e.g., nanocrystalline MgO)Good to ExcellentHigh atom economy, operational simplicity, reduced waste.Optimization of reaction conditions (solvent, temperature, catalyst) may be required for different substrates.[1]

Detailed Experimental Protocols

To facilitate the reproduction of key experiments, detailed protocols for the synthesis of a this compound derivative and a representative biological assay are provided below.

Protocol 1: Synthesis of a 6-Substituted Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Objective: To synthesize a 6-substituted pyrido[2,3-d]pyrimidine via a condensation reaction.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Diammonium hydrogen phosphate (DAHP)

  • Ethanol

  • Water

Procedure:

  • A mixture of 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and DAHP (10 mol%) in a 1:1 mixture of ethanol and water (10 mL) is prepared.

  • The reaction mixture is refluxed for the time specified in the relevant literature (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water) to afford the pure pyrido[2,3-d]pyrimidine derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (containing only the solvent) is also included.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • The MTT-containing medium is removed, and the formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Biological Activity

The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents. The 6-chloro group serves as a handle for introducing various functionalities, leading to a wide range of biological effects.

Table 2: Comparative Anticancer Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
Compound IDR-group at position 6Cancer Cell LineIC₅₀ (µM)Reference
Compound A 2,6-dichlorophenylVariousVaries[5]
Compound B (2,5-dimethoxyphenyl)methyl--[6]
Compound C 2-methylHepG219.58 ± 1.06[7]
Compound D 4-ClMCF-76.22 ± 0.34[7]

Note: The specific compounds and their detailed structures can be found in the cited references. The IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.

Visualizing Experimental Workflows and Signaling Pathways

To further enhance clarity and reproducibility, graphical representations of experimental workflows and relevant signaling pathways are provided below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product aminopyrimidine 6-Aminopyrimidine Derivative condensation One-Pot Condensation aminopyrimidine->condensation aldehyde Aromatic Aldehyde aldehyde->condensation malononitrile Malononitrile malononitrile->condensation filtration Filtration condensation->filtration Cooling recrystallization Recrystallization filtration->recrystallization Crude Product product Pyrido[2,3-d]pyrimidine Derivative recrystallization->product Pure Product

Caption: A generalized workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Biological_Assay_Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with Test Compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution absorbance_reading Read Absorbance formazan_dissolution->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Conclusion

The reproducibility of experiments involving this compound and its derivatives is crucial for advancing drug discovery efforts. This guide provides a framework for researchers by comparing common synthetic methods, offering detailed experimental protocols, and presenting comparative biological data. By adhering to well-documented procedures and understanding the potential sources of variability, the scientific community can build upon existing knowledge with greater confidence, ultimately accelerating the development of novel therapeutics based on this versatile scaffold. The provided workflows and pathway diagrams serve as visual aids to further clarify these complex processes.

References

Safety Operating Guide

Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data sheets (SDS) for 6-Chloropyrido[2,3-d]pyrimidine were not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound, a halogenated heterocyclic compound, is critical to ensure laboratory safety and environmental protection. As with many specialized laboratory chemicals, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible for this class of chemical.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[4]

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[6]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[4]
Respiratory A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[1]

  • This compound falls under the category of halogenated organic waste due to the presence of chlorine.[7]

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[7]

2. Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[8][9] Plastic containers are often preferred to glass to minimize the risk of breakage.[2]

  • The container must be in good condition, free of leaks, and have a secure lid.[8]

  • Ensure the container is compatible with this compound.

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."[2]

  • The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[2] Abbreviations and chemical formulas are generally not acceptable.[2][8]

  • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[2]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Ensure secondary containment is used to capture any potential leaks.[1]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[4]

5. Disposal Request and Pickup:

  • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.[1][2]

  • Complete any required waste information forms, providing a detailed list of the contents.[2]

  • Do not transport hazardous waste outside of the laboratory; trained EHS personnel should handle collection.[1]

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][8]

  • After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[1]

Disposal Workflow Diagram

G A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Place in a Compatible and Sealed Hazardous Waste Container C->D E Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Date, PI Information D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Request Waste Pickup from Institutional EHS F->G H EHS Collects for Proper Disposal G->H I End: Compliant Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Chloropyrido[2,3-d]pyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of explosion or significant splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection. For prolonged contact or handling of larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber).[1][2][4] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][3] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[1][5] Annual medical evaluations and fit testing are required for respirator users.[1]
Foot Protection Closed-Toe ShoesShoes that cover the entire foot are required to protect against spills and falling objects.[1]

Experimental Workflow and Handling Protocol

The following diagram and detailed steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review Safety Data Sheet (SDS) for this compound and similar compounds b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area, preferably a chemical fume hood b->c Proceed to Handling d Weigh and handle the solid compound carefully to avoid dust formation c->d e Use appropriate, clean glassware and equipment d->e f Keep the container tightly closed when not in use e->f g Decontaminate work surfaces and equipment f->g After Experiment h Remove and dispose of PPE correctly g->h i Segregate and label chemical waste for disposal h->i j Dispose of waste through an approved waste disposal plant i->j

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound or a similar chlorinated heterocyclic compound.[5][6][7]

    • Ensure that eyewash stations and safety showers are readily accessible and operational.[5][7]

    • Put on all required personal protective equipment as detailed in the table above.[8]

  • Handling:

    • All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[5][8]

    • When weighing or transferring the solid, do so carefully to minimize the generation of dust.[5]

    • Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).

    • Keep the container of this compound tightly closed when not in use to prevent contamination and exposure.[5][6]

    • Avoid direct contact with the skin, eyes, and clothing.[5][8] Do not breathe in dust or vapors.[8]

  • Storage:

    • Store the compound in a dry, cool, and well-ventilated place.[5][6]

    • Keep containers tightly closed.[5][6]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines, which may include defacing the label before disposal.

Disposal Procedure:

  • All chemical waste and contaminated materials must be disposed of through an approved waste disposal plant.[5][7]

  • Do not empty the chemical or its solutions into drains.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.